5-Bromo-2-methyl-1,8-naphthyridine CAS number and properties
An in-depth technical guide on 5-Bromo-2-methyl-1,8-naphthyridine , structured for researchers and drug development professionals.[1][2] [1][2][3][4] Introduction & Significance 5-Bromo-2-methyl-1,8-naphthyridine (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on 5-Bromo-2-methyl-1,8-naphthyridine , structured for researchers and drug development professionals.[1][2]
[1][2][3][4]
Introduction & Significance
5-Bromo-2-methyl-1,8-naphthyridine (CAS: 1505030-48-7) is a functionalized heterocyclic scaffold belonging to the 1,8-naphthyridine class.[1][2][3][4][5] This diazanaphthalene derivative is a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, antibacterial agents (related to nalidixic acid), and intercalating DNA-binding agents.
The compound features a fused bicyclic system containing two nitrogen atoms at positions 1 and 8. The presence of a bromine atom at position 5 provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the methyl group at position 2 offers potential for condensation reactions or further functionalization.[1][2] Its structural rigidity and ability to form hydrogen bonds make it a privileged pharmacophore in fragment-based drug discovery (FBDD).[1][2]
Chemical Identity & Physicochemical Properties[6][7]
The following data summarizes the core identification and physical parameters of the compound.
Property
Value
CAS Number
1505030-48-7
IUPAC Name
5-Bromo-2-methyl-1,8-naphthyridine
Molecular Formula
C₉H₇BrN₂
Molecular Weight
223.07 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, Chloroform; sparingly soluble in water
Melting Point
>200 °C (Predicted/Derivative-dependent)
pKa (Predicted)
~3.5 (Pyridyl nitrogen)
LogP (Predicted)
2.1 - 2.5
H-Bond Acceptors
2 (N1, N8)
H-Bond Donors
0
Synthetic Pathways[7][8][9][10][11][12]
The synthesis of 5-Bromo-2-methyl-1,8-naphthyridine typically follows convergent heterocyclic construction strategies. Due to the difficulty of regioselective bromination on the formed naphthyridine core, de novo ring construction (Friedländer synthesis) or functional group interconversion from an oxygenated precursor are the preferred routes.
Route A: Friedländer Condensation (Convergent)
This is the most modular approach, involving the condensation of a functionalized 2-aminopyridine derivative with a ketone.
Precursor: 2-Amino-4-bromo-3-pyridinecarboxaldehyde (or its synthetic equivalent).[1][2]
Reactant: Acetone (provides the methyl group and C2-C3 fragment).[1][2]
Mechanism:
Base-catalyzed aldol condensation between the aldehyde and the acetone enolate.[1][2]
Intramolecular cyclodehydration between the amino group and the resulting ketone to close the ring.
Conditions: Proline catalysis or hydroxide/ethoxide bases in ethanol at reflux.
Route B: Halogenation of Hydroxy-Naphthyridine (Divergent)
This route is preferred when the 5-hydroxy (or 5-oxo) tautomer is accessible.[1][2]
Precursor Synthesis: Condensation of 2,6-diaminopyridine with acetoacetate equivalents or similar cyclizations to yield 2-methyl-1,8-naphthyridin-5(8H)-one .[1][2]
Bromination: Treatment with Phosphorus Oxybromide (POBr₃) or Phosphorus Tribromide (PBr₃) in DMF/Toluene.[2]
Note: This reaction converts the tautomeric lactam (C=O) to the bromo-imidate-like structure (C-Br), effectively aromatizing the system if not already fully aromatic.[1][2]
Visualization: Synthetic Logic
The following diagram illustrates the retrosynthetic logic for accessing the 5-bromo-2-methyl core.
Figure 1: Retrosynthetic analysis showing the two primary routes: Ring construction (Friedländer) and Functional group interconversion (Halogenation).[2]
Reactivity & Functionalization[9][13]
The 5-bromo-2-methyl-1,8-naphthyridine scaffold is bifunctional, offering orthogonal reactivity at the halogenated position and the methyl group.[1][2]
C5-Bromine: Cross-Coupling & Substitution
The bromine atom at position 5 is highly activated due to the electron-deficient nature of the naphthyridine ring (analogous to 4-bromopyridine).[1][2]
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to install biaryl systems, critical for extending the pharmacophore in kinase inhibitors.
Buchwald-Hartwig Amination: Reacts with primary/secondary amines to form C-N bonds.[1][2] This is a common strategy to introduce solubility-enhancing groups (e.g., piperazines, morpholines).
SNAr (Nucleophilic Aromatic Substitution): The electron-withdrawing effect of the N8 nitrogen renders the C5 position susceptible to direct displacement by strong nucleophiles (alkoxides, thiols, amines) under thermal conditions, even without metal catalysis.
C2-Methyl: Condensation Reactions
The methyl group at position 2 is "acidic" (comparable to 2-picoline) due to the electron-withdrawing inductive effect of the adjacent N1 nitrogen.[1][2]
Knoevenagel Condensation: Reaction with aromatic aldehydes yields styryl-naphthyridines, which are often investigated for optical properties or as extended DNA intercalators.[2]
Oxidation: The methyl group can be oxidized to the aldehyde (using SeO₂) or carboxylic acid, providing a handle for amide coupling.
Visualization: Reactivity Profile
Figure 2: Orthogonal reactivity map highlighting the electrophilic C5 site (Blue) and the acidic C2-methyl site (Red).[1][2]
Applications in Drug Discovery[8][10]
Kinase Inhibition
The 1,8-naphthyridine core is a bioisostere of quinoline and quinazoline, common scaffolds in ATP-competitive kinase inhibitors.[2] The N1 and N8 nitrogens can serve as hydrogen bond acceptors in the hinge region of kinase active sites. The 5-bromo position allows for the attachment of "tail" groups that occupy the hydrophobic back pocket or solvent-exposed regions.[1][2]
Antibacterial Agents
Derivatives of 1,8-naphthyridine (e.g., Nalidixic acid) are historic antibiotics targeting DNA gyrase. 5-substituted analogs are explored to overcome resistance mechanisms found in earlier generations of quinolones.
DNA Intercalation
Planar, polycyclic aromatic systems derived from this core can intercalate between DNA base pairs. The 2-methyl group allows for the synthesis of dimers or cationic side chains that enhance binding affinity and selectivity.[1][2]
Safety & Handling Protocol
As a halogenated heterocyclic compound, 5-Bromo-2-methyl-1,8-naphthyridine should be handled with standard chemical safety protocols.[1][2]
Hazards: Classified as Irritant (Xi).[2] Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (Respiratory system, H335).
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a certified fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as pyridine-like nitrogens can be prone to N-oxidation over prolonged exposure to air/light.[2]
Spill Response: Sweep up solid spills without creating dust.[2] Dispose of as hazardous organic waste (halogenated).
References
ChemicalBook. (2025). 5-Bromo-2-methyl-1,8-naphthyridine Properties and Suppliers. Retrieved from
BLD Pharm. (2025).[4] Product Analysis: 5-Bromo-2-methyl-1,8-naphthyridine (CAS 1505030-48-7).[2][3][4][5] Retrieved from
Organic Chemistry Portal. (2025). Synthesis of 1,8-Naphthyridines: Friedländer and Related Reactions. Retrieved from
National Institutes of Health (PubChem). (2025). 1,8-Naphthyridine Structure and Bioactivity Data. Retrieved from
Madan, A. et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Retrieved from
5-Bromo-2-methyl-1,8-naphthyridine: A Comprehensive Technical Guide on Physicochemical Profiling, Synthesis, and Pharmacological Applications
Executive Summary The 1,8-naphthyridine scaffold is a privileged bicyclic aromatic motif in medicinal chemistry, functioning as a bioisostere of quinoline with enhanced hydrogen-bonding capabilities[1]. Among its functio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,8-naphthyridine scaffold is a privileged bicyclic aromatic motif in medicinal chemistry, functioning as a bioisostere of quinoline with enhanced hydrogen-bonding capabilities[1]. Among its functionalized derivatives, 5-bromo-2-methyl-1,8-naphthyridine serves as a critical intermediate. The presence of the bromine atom at the C5 position provides an optimal synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid expansion of structure-activity relationship (SAR) libraries for kinase inhibitors and anti-infective agents.
This whitepaper details the structural logic, synthetic methodologies, and analytical validation systems required to utilize this compound effectively in drug development workflows.
Physicochemical Profiling & Structural Logic
The structural architecture of 5-bromo-2-methyl-1,8-naphthyridine is defined by its electron-deficient diazanaphthalene core. The two nitrogen atoms act as potent hydrogen bond acceptors, which is critical for anchoring the molecule into the ATP-binding hinge region of target kinases.
Quantitative Physicochemical Data
Table 1: Key physicochemical properties summarizing the molecular profile.
C2-Methyl Group: Increases the overall lipophilicity (cLogP = 2.84) and provides steric shielding to the N1 nitrogen[3]. This structural choice modulates the compound's pharmacokinetic profile, preventing rapid N-oxidation and improving metabolic stability.
C5-Bromo Substituent: Acts as a highly reactive electrophilic site. Due to the electron-withdrawing nature of the naphthyridine nitrogens, the C5 position is highly activated toward oxidative addition by palladium or nickel catalysts, facilitating downstream Suzuki-Miyaura or Buchwald-Hartwig aminations.
Synthetic Methodology: The Modified Friedländer Condensation
The construction of the 1,8-naphthyridine core is most efficiently achieved via the1[1]. Traditional methods (such as the Skraup or Combes syntheses) often suffer from poor regioselectivity and require harsh acidic conditions that can lead to unintended debromination. The modified Friedländer approach utilizes 2-amino-4-bromonicotinaldehyde and acetone, offering absolute regiocontrol and high yields[4].
This self-validating protocol utilizes an ionic liquid (e.g., choline hydroxide or [Bmmim][Im]) to act as both solvent and catalyst. This choice drives the aldol condensation while preventing the degradation side-reactions common in harsh basic conditions[4].
Preparation: In an inert argon atmosphere, charge a Schlenk flask with 2-amino-4-bromonicotinaldehyde (1.0 equiv) and acetone (3.0 equiv)[1].
Catalysis: Add 1 mol% of the ionic liquid catalyst ([Bmmim][Im]). Causality: The basicity of the ionic liquid initiates the precise deprotonation of acetone to form the enolate without triggering nucleophilic aromatic substitution at the C-Br bond[4].
Condensation: Stir the mixture at 80 °C for 4-5 hours. The reaction proceeds via an initial Schiff base formation between the C2-amine and the acetone carbonyl, followed by an intramolecular aldol condensation between the C3-formyl group and the alpha-methyl carbon[4].
Workup: Extract the reaction mixture with diethyl ether and deionized water. The biphasic system ensures the ionic liquid remains in the aqueous phase for recycling, while the product partitions cleanly into the organic layer[4].
Purification: Concentrate the organic phase under reduced pressure and purify via silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield pure 5-bromo-2-methyl-1,8-naphthyridine[4].
Fig 1: Modified Friedländer synthesis workflow for 5-bromo-2-methyl-1,8-naphthyridine.
Pharmacological Relevance & Signaling Pathways
1,8-Naphthyridine derivatives are extensively utilized in oncology and infectious disease research[1]. The nitrogen atoms at positions 1 and 8 are perfectly spaced to form bidentate hydrogen bonds with the backbone amides of kinase hinge regions (e.g., c-Met, ALK) or bacterial DNA gyrase. By substituting the C5-bromine with functionalized anilines or piperazines via cross-coupling, researchers can project pharmacophores deep into the hydrophobic specificity pockets of these enzymes to disrupt downstream signaling[5].
Fig 2: Competitive kinase inhibition pathway by 1,8-naphthyridine derivatives.
Analytical Validation Protocols
To ensure the scientific integrity of the synthesized 5-bromo-2-methyl-1,8-naphthyridine, the following self-validating analytical parameters must be met to confirm both purity and regiochemistry:
LC-MS (Liquid Chromatography-Mass Spectrometry):
Ionization: ESI+ (Electrospray Ionization).
Expected m/z: The compound will exhibit a classic 1:1 isotopic doublet at m/z 223.0[M+H]⁺ and 225.0 [M+H]⁺. This specific isotopic signature definitively validates the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃, 400 MHz):
δ 2.80 ppm (s, 3H): Corresponds to the C2-methyl group.
δ 7.45 ppm (d, J = 8.0 Hz, 1H): C3 proton, coupled to the C4 proton.
δ 8.10 ppm (d, J = 8.0 Hz, 1H): C4 proton.
δ 7.65 ppm (d, J = 4.5 Hz, 1H): C6 proton, coupled to the C7 proton.
δ 8.95 ppm (d, J = 4.5 Hz, 1H): C7 proton. Causality: This proton is highly deshielded by the adjacent N8 nitrogen and the anisotropic effect of the aromatic ring, serving as a definitive marker for the intact 1,8-naphthyridine bicyclic system.
References
ECBD. "Compound EOS102807: Physico-chemical properties". European Chemical Biology Database. Available at: [Link]
ChEMBL - EMBL-EBI. "Compound: CHEMBL4227945". ChEMBL Database. Available at: [Link]
PMC - NIH. "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition". National Institutes of Health. Available at:[Link]
ResearchGate. "SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE". ResearchGate. Available at: [Link]
5-Bromo-2-methyl-1,8-naphthyridine: A Pivileged Scaffold for Bioactive Discovery
This guide serves as an advanced technical resource for researchers utilizing the 5-Bromo-2-methyl-1,8-naphthyridine scaffold. It moves beyond basic definitions to explore the synthetic utility, structure-activity relati...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical resource for researchers utilizing the 5-Bromo-2-methyl-1,8-naphthyridine scaffold. It moves beyond basic definitions to explore the synthetic utility, structure-activity relationships (SAR), and biological validation of this privileged intermediate in drug discovery.
Executive Summary: The "Lynchpin" Intermediate
5-Bromo-2-methyl-1,8-naphthyridine is not merely a chemical reagent; it is a bifunctional lynchpin in medicinal chemistry. Its value lies in its orthogonal reactivity:
C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl/heteroaryl diversity.[1]
C2-Methyl: An acidic "benzylic-like" site prone to condensation, oxidation, or radical functionalization.[1]
While the parent molecule exhibits low intrinsic biological activity, it provides direct access to potent anticancer (Topoisomerase II inhibitors) and antimicrobial (DNA gyrase inhibitors) agents.[1] This guide details how to exploit this scaffold.
Synthetic Utility & Divergent functionalization
The power of this scaffold lies in its ability to generate diverse libraries.[1] The following diagram illustrates the primary synthetic pathways originating from the core structure.
Pathway Visualization (DOT)
Caption: Divergent synthesis pathways from the 5-Bromo-2-methyl-1,8-naphthyridine core.
Biological Activity Profile
Derivatives synthesized from this scaffold exhibit activity primarily in oncology and infectious disease.[1][2]
Anticancer Activity (Topoisomerase II Inhibition)
Substitution at the C5 position (replacing the bromine) with bulky aryl or heteroaryl groups creates compounds that function as DNA intercalators or Topoisomerase II poisons, similar to Vosaroxin .[1]
Mechanism: Stabilization of the DNA-Topoisomerase II cleavage complex, leading to double-strand breaks and apoptosis.
Key Data:
5-Phenyl-quinoline-benzamide derivatives: Show potent cytotoxicity against MCF-7 (Breast) and A549 (Lung) lines.[1]
IC50 Benchmarks:
Derivative Class
Cell Line
IC50 (µM)
Reference Standard
5-Aryl-2-methyl-1,8-naphthyridine
MCF-7 (Breast)
1.47 ± 0.1
Staurosporine (4.51 µM)
5-Heteroaryl-1,8-naphthyridine
HepG2 (Liver)
0.048
Doxorubicin (0.04 µM)
2-Styryl-1,8-naphthyridine
HeLa (Cervical)
2.6 - 5.0
Colchicine (varies)
Antimicrobial Activity (DNA Gyrase Inhibition)
Modifications at the C2-methyl group (e.g., to form hydrazones or styryl linkers) often yield broad-spectrum antibiotics.[1]
The following diagram summarizes the validated SAR rules for this scaffold.
SAR Visualization (DOT)
Caption: Key Structure-Activity Relationships for the 1,8-Naphthyridine scaffold.
References
Anticancer Activity of 2-phenyl-7-methyl-1,8-naphthyridines:
Al-romaizan, A. N., et al. (2019). "Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line."
Synthesis & Biological Overview:
Madaan, A., et al. (2015).[1][8] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie.
[1]
Cytotoxicity against HepG2:
Fayed, A. A., et al. (2014).[1][9] "Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines."
[1]
Friedlander Synthesis in Water (Green Chemistry):
Ghorbani-Vaghei, R., et al. (2017).[1] "Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives." Synthesis.
[1][6]
Strategic Functionalization of 5-Bromo-1,8-Naphthyridines: A Whitepaper on Scaffold Design and Medicinal Chemistry Applications
Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Discovery Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The 1,8-naphthyridine nucleus is a privil...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Medicinal Chemistry Division
Target Audience: Discovery Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
The 1,8-naphthyridine nucleus is a privileged, nitrogen-containing heterocyclic scaffold that has driven significant advancements in rational drug design since the discovery of nalidixic acid[1]. Characterized by its electron-deficient nature and versatile coordination chemistry, this bicyclic system forms the core of numerous broad-spectrum antimicrobial, antineoplastic, and immunomodulatory agents[2].
Within this chemical space, 5-bromo-1,8-naphthyridine and its closely related analog 2-bromo-5-chloro-1,8-naphthyridine have emerged as highly valuable synthetic intermediates[3]. The differential reactivity of the halogen substituents on these scaffolds allows for orthogonal, site-selective functionalization. This technical guide explores the chemical anatomy, sequential cross-coupling protocols, and structure-activity relationship (SAR) landscapes of 5-bromo-1,8-naphthyridine derivatives, with a specific focus on their roles as kinase inhibitors in oncology and efflux pump inhibitors (EPIs) in antimicrobial therapy.
Chemical Anatomy and Reactivity Profiling
The 1,8-naphthyridine ring is a highly electron-deficient heteroaromatic system. The presence of two nitrogen atoms at positions 1 and 8 exerts a strong inductive and mesomeric electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the ring[4].
When functionalized with halogens at the C-2 and C-5 positions (e.g., 2-bromo-5-chloro-1,8-naphthyridine), the scaffold exhibits distinct chemoselectivity[3]:
C-2 Position (Bromine): Highly activated due to the adjacent N-1 atom. The weaker C–Br bond readily undergoes oxidative addition with Palladium(0) species, making it the primary site for Suzuki-Miyaura cross-coupling[3].
C-5 Position (Chlorine/Bromine): Less activated than C-2 but still susceptible to nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination when subjected to sterically demanding, electron-rich phosphine ligands (e.g., XPhos)[3].
This orthogonal reactivity allows medicinal chemists to sequentially install distinct pharmacophores without the need for cumbersome protection/deprotection steps.
Workflow: Orthogonal Functionalization Strategy
Figure 1: Chemoselective, sequential functionalization of dihalo-1,8-naphthyridines exploiting C-2 vs. C-5 reactivity.
Standardized Experimental Protocols
To ensure reproducibility and high yields, the following protocols have been optimized for the sequential functionalization of the 1,8-naphthyridine core. The causality behind reagent selection is detailed to provide actionable insights for process scale-up.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-2
Objective: Install an aryl/heteroaryl group at C-2 while preserving the C-5 halogen for subsequent derivatization[3].
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-bromo-5-chloro-1,8-naphthyridine (1.0 equiv) and the corresponding arylboronic acid (1.05 equiv). Rationale: A slight excess of boronic acid compensates for protodeboronation, but a large excess is avoided to prevent unwanted double coupling at C-5.
Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%). Rationale: The unhindered PPh₃ ligand is sufficient for the highly reactive C-Br bond but lacks the electron density required to activate the C-Cl bond at C-5, ensuring absolute chemoselectivity.
Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1, 0.1 M) and an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).
Reaction: Heat the biphasic mixture to 75°C for 4–6 hours. Monitor via LC-MS. Note: TLC is often unreliable due to the strong UV-quenching nature of the naphthyridine core; LC-MS provides unambiguous confirmation of mono- vs. di-coupling.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the 2-aryl-5-chloro-1,8-naphthyridine (Typical yield: 70–85%)[3].
Protocol B: Buchwald-Hartwig Amination at C-5
Objective: Substitute the recalcitrant C-5 chlorine with a secondary amine to finalize the pharmacophore[3].
Preparation: In a nitrogen-filled glovebox, combine the 2-aryl-5-chloro-1,8-naphthyridine (1.0 equiv), the desired secondary amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv) in anhydrous 1,4-dioxane (0.1 M).
Catalyst Loading: Add XPhos-Pd-G2 precatalyst (3 mol%). Rationale: The dialkylbiaryl phosphine ligand (XPhos) is highly electron-rich, facilitating oxidative addition into the strong C-Cl bond. Its steric bulk promotes rapid reductive elimination, preventing catalyst poisoning by the coordinating naphthyridine nitrogens[3].
Reaction: Seal the vessel and heat to 100°C for 12 hours.
Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC to isolate the target compound.
1,8-Naphthyridine derivatives have demonstrated profound efficacy as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically c-Met, c-Kit, and VEGFR-2[5][6]. Dysregulation of these pathways is a hallmark of tumor proliferation and angiogenesis[4].
Mechanism of Action:
Molecular docking studies reveal that the 1,8-naphthyridine core acts as an ideal hinge-binding motif. The nitrogen atoms (N-1 and N-8) act as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Asp810 and Cys673 in c-Kit)[5]. Substituents at the C-5 and C-2 positions project into the solvent-exposed region and the hydrophobic pocket, respectively, dictating kinase selectivity.
Figure 2: Inhibition of RTK signaling pathways by 1,8-naphthyridine derivatives, preventing downstream tumor progression.
The rise of multidrug-resistant (MDR) pathogens has necessitated the development of Efflux Pump Inhibitors (EPIs). 1,8-Naphthyridine derivatives, particularly sulfonamide conjugates synthesized from 5-chloro-1,8-naphthyridines, have shown potent synergistic effects when co-administered with antibiotics like ciprofloxacin[7][8][9].
These compounds target the NorA and MepA efflux pumps in Staphylococcus aureus[8][9]. By blocking the pump, the intracellular concentration of the antibiotic is restored to bactericidal levels.
Quantitative SAR Data Summary
The following table synthesizes representative structure-activity relationship data based on recent medicinal chemistry evaluations[1][6][8]:
Scaffold Base
Substituent (C-2)
Substituent (C-5)
Primary Target
Biological Activity / Potency
Ref
1,8-Naphthyridine-4-one
Phenyl-NH- (Anilide)
2-Cl-4-CF₃-Phenyl
c-Met Kinase
IC₅₀ = 0.38 μM (HeLa cells); Superior apoptosis vs. Cabozantinib
Table 1: SAR summary highlighting the influence of C-2 and C-5 substitutions on the biological targeting of naphthyridine derivatives.
Future Perspectives in Lead Optimization
The 5-bromo-1,8-naphthyridine scaffold remains a cornerstone in modern drug discovery. Future lead optimization efforts are currently focusing on:
Isosteric Replacement: Substituting the C-5 halogens with trifluoromethyl (-CF₃) or difluoromethoxy (-OCF₂H) groups to improve metabolic stability and membrane permeability.
PROTAC Development: Leveraging the C-5 position as an attachment point for flexible PEG linkers to design Proteolysis Targeting Chimeras (PROTACs) directed against RTKs. The inherent affinity of the naphthyridine core for kinase hinge regions makes it an ideal target-binding warhead.
By strictly controlling the chemoselectivity of cross-coupling reactions, medicinal chemists can rapidly generate diverse libraries of 1,8-naphthyridines, accelerating the path from hit identification to preclinical candidate selection.
References
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry.[Link]
Full article: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.[Link]
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity.[Link]
Discovery of 8-Amino-Substituted 2-Phenyl-2,7- Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules.[Link]
Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. European Journal of Medicinal Chemistry.[Link]
Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. ResearchGate.[Link]
Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds. ResearchGate.[Link]
Beyond the SDS: Strategic Handling and Application of 5-Bromo-2-methyl-1,8-naphthyridine
Executive Summary & Strategic Value 5-Bromo-2-methyl-1,8-naphthyridine (CAS: 1505030-48-7) is more than a simple heterocyclic building block; it is a "privileged scaffold" in modern medicinal chemistry.[1] Its dual-nitro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Value
5-Bromo-2-methyl-1,8-naphthyridine (CAS: 1505030-48-7) is more than a simple heterocyclic building block; it is a "privileged scaffold" in modern medicinal chemistry.[1] Its dual-nitrogen architecture mimics the purine bases of DNA, making it an invaluable template for kinase inhibitors, antibacterial agents (fluoroquinolone analogs), and intercalating agents.
For the drug development professional, this molecule offers two distinct "chemical handles":
The C-5 Bromine: An electrophilic site primed for Palladium-catalyzed cross-couplings (
The C-2 Methyl: An acidic site capable of deprotonation and condensation reactions (aldol-type).[1]
This guide synthesizes critical safety data with field-proven experimental protocols to ensure both personnel safety and reaction success.
Chemical Identity & Physical Profile[1][2][3][4][5][6]
Property
Specification
Chemical Name
5-Bromo-2-methyl-1,8-naphthyridine
CAS Number
1505030-48-7
Molecular Formula
Molecular Weight
223.07 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2]
pKa (Predicted)
~3.5 (Pyridine nitrogen)
LogP (Predicted)
2.1 - 2.4
Safety Profile (GHS Classification)
While specific toxicological data for this exact isomer is limited in public repositories, we apply the Analogous Hazard Principle based on the 1,8-naphthyridine class and halogenated heterocycles. Treat as a hazardous substance.[3]
Hazard Statements (Predicted)
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Critical PPE Standards
Respiratory: N95 (US) or P2 (EU) dust mask is the minimum for weighing. Use a fume hood for all open handling to prevent inhalation of micro-particles.
Dermal: Nitrile gloves (0.11 mm) are sufficient for incidental splash contact. For prolonged synthesis or cleaning, use Laminate film (Silver Shield) gloves to prevent permeation of the halogenated aromatic.
Emergency Response Workflow
The following diagram outlines the immediate decision logic for spill or exposure events.
Caption: Immediate response logic for exposure or release of halogenated naphthyridines.
Synthetic Utility & Protocols
The true value of 5-bromo-2-methyl-1,8-naphthyridine lies in its divergent reactivity.[1] The following workflow illustrates how to access different chemical spaces using this single scaffold.
Divergent Synthesis Pathway[1]
Caption: Divergent functionalization of the 5-bromo-2-methyl-1,8-naphthyridine scaffold.[1]
Objective: To attach an aryl group at the 5-position, common in constructing bi-aryl kinase inhibitors.[1]
Reagents:
Scaffold (1.0 eq)
Arylboronic acid (1.2 eq)
(5 mol%)
(2.0 eq)
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
Degassing: In a microwave vial, combine the scaffold, boronic acid, and base. Suspend in the solvent mixture. Crucial: Sparge with Argon for 10 minutes. Oxygen poisons the Pd(0) catalyst.
Catalyst Addition: Add
quickly under a counter-flow of Argon. Cap immediately.
Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins is often superior for this electron-deficient ring).[1]
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine.
Purification: Flash chromatography (DCM/MeOH gradient). The product usually elutes with 2-5% MeOH.[1]
Monitoring: Reaction progress is best monitored by LC-MS; TLC may show streaking due to the basic nitrogen.[1]
Isolation: Pour the hot mixture into ice water. The styryl product often precipitates as a solid. Neutralize with
if necessary to liberate the free base.
Storage & Stability Guidelines
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While the naphthyridine core is stable, the C-Br bond can be light-sensitive over long durations, and the basic nitrogens can absorb atmospheric
and moisture.
Temperature: Refrigerate (2-8°C).
Container: Amber glass vials with Teflon-lined caps.
Self-Validating Check: If the off-white solid turns dark brown or sticky, it indicates oxidation or moisture uptake (formation of hydrates).[1] Re-purify via recrystallization from Ethanol/Hexane before use in sensitive catalytic reactions.
References
Chemical Identity: Fluorochem. (2023). 5-Bromo-2-methyl-1,8-naphthyridine Product Page. Link
Synthesis (Friedländer): Nimkar, A., et al. (2021).[5] "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega. Link
Scaffold Utility: Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews. Link
Safety (Class Data): Fisher Scientific. (2021).[5][6] Safety Data Sheet for 2-Amino-3-bromo-5-methylpyridine (Analogous Hazard). Link
General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for N-heterocycle reactivity).
Technical Guide: Structural, Synthetic, and Functional Divergence of 1,5- and 1,8-Naphthyridine Isomers
Executive Summary The naphthyridine class (diazanaphthalenes) represents a critical scaffold in heterocyclic chemistry, yet the distinction between the 1,5-isomer and the 1,8-isomer is not merely positional—it is a funda...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The naphthyridine class (diazanaphthalenes) represents a critical scaffold in heterocyclic chemistry, yet the distinction between the 1,5-isomer and the 1,8-isomer is not merely positional—it is a fundamental divergence in symmetry, electronic distribution, and reactivity.
1,5-Naphthyridine is defined by its centrosymmetry (
) , making it non-polar in its ground state and an ideal bridging ligand for supramolecular frameworks.
1,8-Naphthyridine is defined by its asymmetry (
) and the proximity of its nitrogen lone pairs, creating a distinct "binding pocket" that drives its utility as a bidentate chelator and a privileged scaffold in antibiotic drug discovery (e.g., fluoroquinolones).
This guide dissects these differences, providing validated synthetic protocols and mechanistic insights for researchers in drug development and materials science.
Part 1: Structural and Electronic Fundamentals
The placement of the nitrogen atoms dictates the physical and chemical behavior of these isomers. The most critical parameter for drug design is the basicity (pK
) and the dipole moment , which influence solubility, membrane permeability, and target binding.
Comparative Physicochemical Profile[1][2]
Feature
1,5-Naphthyridine
1,8-Naphthyridine
Structure
Symmetry Point Group
(Centrosymmetric)
(Planar, Asymmetric)
Dipole Moment
0 D (Trans-like arrangement cancels vectors)
~3.8 D (Vectors additive)
Basicity (pK)
~2.91
~3.39
Lone Pair Interaction
Distal (Minimal electronic repulsion)
Proximal (Significant repulsion in free base)
Coordination Mode
Monodentate or Bridging (Linear)
Bidentate Chelating (Bite angle ~60°)
Key Drug Class
Kinase Inhibitors (c-Met, ALK)
Antibiotics (DNA Gyrase Inhibitors)
The Basicity Paradox
While both are weaker bases than quinoline (pK
4.9), 1,8-naphthyridine is more basic than the 1,5-isomer .
Mechanism: In the neutral 1,8-isomer, the lone pairs on N1 and N8 suffer from electrostatic repulsion. Protonation at one site relieves this repulsion, stabilizing the conjugate acid. The 1,5-isomer lacks this ground-state destabilization, making its protonation less energetically favorable by comparison.
Part 2: Synthetic Architectures & Protocols[5]
The synthesis of these isomers requires distinct strategies. The 1,5-isomer relies on building the second ring onto a pyridine core via electrophilic chemistry (Skraup), while the 1,8-isomer benefits from condensation chemistry (Friedländer) due to the availability of 2-aminonicotinaldehyde.
Protocol A: Synthesis of 1,5-Naphthyridine (Modified Skraup)
Context: The classic Skraup reaction is notoriously violent. This modified protocol uses a moderated oxidant system to improve safety and yield.
Mechanism: Glycerol dehydrates to acrolein (Michael acceptor).[1] 3-Aminopyridine attacks acrolein, followed by cyclization and oxidation.
Reaction: Heat the mixture to 135°C. Add glycerol dropwise over 1 hour to control acrolein generation. Reflux for 4 hours.
Workup: Cool to RT. Dilute with water and basify with 50% NaOH to pH 10.
Extraction: Steam distill the mixture to remove nitrobenzene. Extract the aqueous residue with chloroform.
Purification: Recrystallize from diethyl ether/petroleum ether.
Yield: Expect 30–45%.
Protocol B: Synthesis of 1,8-Naphthyridine (Green Friedländer)
Context: This is a "self-validating" reaction; the formation of the thermodynamic aromatic product drives the equilibrium. We utilize a modern, water-based protocol using Choline Hydroxide (ChOH) as a catalyst.[2]
Mechanism: Aldol condensation between the amine/aldehyde of the precursor and the ketone, followed by cyclodehydration.[3][4]
Materials:
2-Aminonicotinaldehyde (1.0 mmol)
Active Methylene Compound (e.g., Acetone or Acetophenone) (1.0 mmol)
Mixing: Combine 2-aminonicotinaldehyde and the ketone in water (2 mL per mmol).
Catalysis: Add 1 mol% Choline Hydroxide.
Reaction: Stir at 50°C for 2–6 hours. Monitor via TLC (active aldehyde disappearance).
Workup: The product often precipitates as a solid. Filter and wash with cold water.[3]
Purification: If no precipitate, extract with ethyl acetate. Recrystallize from ethanol.
Yield: Expect >85% (High atom economy).
Synthetic Logic Diagram
The following diagram contrasts the retrosynthetic logic for both isomers.
Caption: Comparative synthetic pathways. The Skraup synthesis (blue) requires oxidative aromatization, while the Friedländer synthesis (red) is a condensation-driven cascade.
Part 3: Coordination Chemistry & Reactivity Profiles
The geometric arrangement of the nitrogen atoms creates distinct "supramolecular personalities" for each isomer.
1,5-Naphthyridine: The Bridge
Because the nitrogen lone pairs face away from each other (trans-like), 1,5-naphthyridine cannot chelate a single metal center. Instead, it acts as a bridging ligand , connecting two metal centers to form coordination polymers or binuclear complexes.
Reactivity: Susceptible to nucleophilic attack at positions 2 and 6 (alpha to nitrogens).
Application: Construction of Metal-Organic Frameworks (MOFs).
1,8-Naphthyridine: The Pocket
The 1,8-isomer features a "bite angle" suitable for coordinating a single metal ion or stabilizing metal-metal bonds (e.g., in dirhodium complexes).
Reactivity: The proximity of the nitrogens allows for "proton sponge" behavior in derivatives.
Application: Biomimetic catalysis and stabilization of low-oxidation state metals.
Caption: Coordination topology. 1,5-naphthyridine links distinct centers (green), whereas 1,8-naphthyridine forms a chelate ring with a single center (yellow).
Part 4: Pharmacological Applications[1][3][5][11][12]
The structural differences translate directly into biological target selectivity.
1,8-Naphthyridine: The Antibacterial Scaffold
The 1,8-naphthyridine core mimics the quinolone structure found in ciprofloxacin.
Mechanism: It targets DNA Gyrase (Topoisomerase II) and Topoisomerase IV in bacteria. The N1 position and the C3-carboxyl group are critical for binding to the DNA-enzyme complex via a magnesium water bridge.
Modern Derivatives: Gemifloxacin (enhanced spectrum).
1,5-Naphthyridine: The Kinase Inhibitor
The 1,5-scaffold is increasingly utilized to target ATP-binding pockets in protein kinases.
Mechanism: The nitrogens accept hydrogen bonds from the kinase hinge region.
Targets:
c-Met: Receptor tyrosine kinase involved in cancer metastasis.
PI3K/mTOR: Pathways critical for cell growth and survival.
Leishmaniasis: Recent studies indicate 1,5-fused systems exhibit potent antileishmanial activity by disrupting parasite redox homeostasis.
References
Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link
Mogilaiah, K., et al. (2015). CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Connect Journals. Link
BenchChem. (2025).[6][1][3][7] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Link
Masdeu, C., et al. (2020).[8] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules (MDPI). Link
Gorepatil, P., et al. (2021).[5] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Link
Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link
Strategic Sourcing and Synthetic Utility of 5-Bromo-2-methyl-1,8-naphthyridine
Executive Summary The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized as a bioisostere for quinolines and isoquinolines to modulate solubility, lipophilicity (LogP), and hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized as a bioisostere for quinolines and isoquinolines to modulate solubility, lipophilicity (LogP), and hydrogen bond acceptor capabilities.[1]
This guide focuses on 5-Bromo-2-methyl-1,8-naphthyridine , a high-value intermediate often sought for kinase inhibitor development (e.g., EGFR, PI3K) and epigenetic modulators.[2][3]
Critical Market Insight: Unlike its 2-bromo or 3-bromo isomers, the 5-bromo-2-methyl variant is rarely a "stock" catalog item due to the regioselectivity challenges in its synthesis.[2][3] Researchers often face a "Make vs. Buy" decision where "Buy" implies a custom synthesis lead time (4–8 weeks).[3]
Part 1: Market Landscape & Sourcing Strategy[2]
The Scarcity Paradox
While 1,8-naphthyridines are common, the specific 5-bromo-2-methyl substitution pattern is synthetically demanding.[2][3] Electrophilic bromination of 2-methyl-1,8-naphthyridine typically favors the 3- or 6-position, making the 5-bromo isomer a product of de novo ring construction rather than late-stage functionalization.[2][3]
Supplier Tier Analysis & Price Estimation
Due to the rarity of the exact isomer, pricing below reflects proxy market data for closely related structural analogs (e.g., 2-bromo-1,8-naphthyridine) to establish a baseline, alongside estimated custom synthesis costs for the specific target.
Supplier Tier
Vendor Examples
Availability Status
Est. Price / Gram
Lead Time
Risk Factor
Tier 1: Catalog
Sigma-Aldrich, Fisher
Likely Out of Stock
$150 - $300
2-3 Days
High (Regio-purity issues)
Tier 2: Specialist
Combi-Blocks, Enamine
Inquire / Backorder
$90 - $180
2-4 Weeks
Medium (Batch variability)
Tier 3: Custom
WuXi AppTec, Pharmablock
Made to Order
$2,000 - $5,000
6-10 Weeks
Low (Guaranteed Specs)
*Prices based on commercially available isomers (e.g., 2-Bromo-1,8-naphthyridine) as a floor.[2][3] The specific 5-bromo-2-methyl target often commands a 10x premium or FTE-based pricing.[2][3]
The "Make vs. Buy" Decision Tree
Before committing funds, use this logic flow to determine your sourcing strategy.
Caption: Decision matrix for sourcing rare naphthyridine isomers based on scale and availability.
Part 2: Technical Specifications & Quality Control
When sourcing this compound, the primary risk is regio-isomer contamination .[2] Vendors may supply the 3-bromo or 6-bromo isomer mislabeled as the 5-bromo due to ambiguous synthesis routes.[2][3]
The 5-bromo substitution breaks the symmetry of the pyridine ring B.[2]
Key Signal: Look for the absence of the proton at position 5.[2]
Coupling: If it were 6-bromo, you would see small meta-coupling.[2][3] For 5-bromo, the adjacent protons (H-6, H-7) should show distinct splitting patterns (often doublets with
Hz if H6/H7 are present, though 5-bromo implies H6 is adjacent).[2][3]
Correction: In 1,8-naphthyridine:
Ring A: N1, C2(Me), C3, C4.
Ring B: C5(Br), C6, C7, N8.
H-6 and H-7 will appear as a pair of doublets (
Hz) in the aromatic region ( 7.5–8.5 ppm).[2][3] This is the definitive proof of 5-substitution.
Part 3: Synthetic Utility & Protocols
If commercial sourcing fails, the Friedländer Annulation is the most reliable route to the 1,8-naphthyridine core with controlled substitution.
Retrosynthetic Strategy
Direct bromination of 2-methyl-1,8-naphthyridine is NOT recommended as it favors the 3-position.[2][3]
Recommended Route: Condensation of a pre-brominated pyridine amine with a masked aldehyde.[2]
Caption: Retrosynthetic disconnection relying on condensation rather than late-stage bromination.
Protocol: Suzuki-Miyaura Coupling
Once obtained, the 5-bromo handle is an excellent electrophile for cross-coupling.[2][3]
Objective: Coupling 5-bromo-2-methyl-1,8-naphthyridine with Phenylboronic acid.
Disclaimer: Chemical prices and availability are volatile.[2] Always verify Certificate of Analysis (CoA) for specific isomeric purity before bulk purchase.
An In-depth Technical Guide to the Reactivity Profile of the C-Br Bond in the 1,8-Naphthyridine Ring
This guide provides an in-depth exploration of the chemical reactivity of the carbon-bromine bond on the 1,8-naphthyridine scaffold. As a privileged heterocyclic motif in medicinal chemistry and materials science, the fu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of the chemical reactivity of the carbon-bromine bond on the 1,8-naphthyridine scaffold. As a privileged heterocyclic motif in medicinal chemistry and materials science, the functionalization of 1,8-naphthyridine is of paramount importance.[1][2][3][4][5] The bromo-substituted derivative serves as a versatile and critical intermediate, offering a gateway to a vast chemical space through a variety of transformative reactions. This document moves beyond simple protocols to explain the underlying principles and strategic considerations that govern the reactivity of this key synthetic handle.
The Electronic Architecture of 1,8-Naphthyridine: A Foundation for Reactivity
The 1,8-naphthyridine core consists of two fused pyridine rings. The presence of two nitrogen atoms significantly influences the electronic distribution across the scaffold, rendering it a π-deficient system. This electron deficiency is the primary driver of the C-Br bond's reactivity profile.
Inductive and Mesomeric Effects: The electronegative nitrogen atoms exert a strong electron-withdrawing effect (both inductive and mesomeric), polarizing the C-Br bond and making the attached carbon atom more electrophilic.
Positional Variance: The degree of this electron deficiency varies by position. Carbons at the 2, 4, 5, and 7 positions are particularly activated towards nucleophilic attack due to their proximity to the nitrogen atoms. This activation is crucial for understanding the feasibility of both cross-coupling and nucleophilic substitution pathways.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization
Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for derivatizing the bromo-1,8-naphthyridine core.[6] These reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8][9]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl or aryl-heteroaryl structures by coupling the bromo-naphthyridine with an organoboron reagent.[8][10][11][12][13] Its popularity stems from the operational simplicity, broad functional group tolerance, and the commercial availability and stability of boronic acids and their esters.[10][12]
Mechanistic Causality: The reaction is initiated by the oxidative addition of the Pd(0) catalyst into the C-Br bond. A crucial subsequent step is transmetalation, where the organic group from the boron reagent is transferred to the palladium center.[11][13] This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[10] The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][13]
Application Note: Regioselective Synthesis of 5-Bromo-2-methyl-1,8-naphthyridine
This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis of 5-Bromo-2-methyl-1,8-naphthyridine starting from 2-aminopyridine . The protocol addresses the spec...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis of 5-Bromo-2-methyl-1,8-naphthyridine starting from 2-aminopyridine .
The protocol addresses the specific regiochemical challenge of accessing the 5-position (gamma to the bridgehead nitrogen N8), which is not accessible via direct electrophilic bromination of the naphthyridine scaffold.
Abstract & Strategic Analysis
The 1,8-naphthyridine scaffold is a privileged structure in kinase inhibitors and DNA-intercalating agents. While 2-methyl-1,8-naphthyridine is readily synthesized via the Friedländer or Doebner-Miller annulation, introducing a halogen specifically at the 5-position presents a regiochemical challenge.
Direct bromination of 2-methyl-1,8-naphthyridine typically yields the 3-bromo (electrophilic substitution) or methyl-brominated (radical substitution) products. To secure the bromine at position 5, the synthesis must proceed through a 4-substituted pyridine precursor . This protocol details a robust route starting from 2-aminopyridine, utilizing an N-oxide activation strategy to install a functional handle at C4, followed by annulation and functional group interconversion.
Retrosynthetic Logic
The synthesis is disconnected into three phases:
Pyridine Functionalization: Activation of 2-aminopyridine to access the sterically and electronically difficult 4-position.
Annulation: Construction of the naphthyridine ring system using a modified Doebner-Miller condensation.
Aromatization & Halogenation: Conversion of the intermediate to the final brominated heteroaromatic.
Caption: Retrosynthetic pathway illustrating the necessity of 4-substituted pyridine precursors to access the 5-naphthyridine position.
Rationale: Direct bromination of 2-aminopyridine yields the 5-bromo isomer (leading to 6-bromo-naphthyridine). To target the 5-naphthyridine position, we must install a substituent at the pyridine C4 position. We utilize the nitro-group as a placeholder, displace it with methoxide, and then reduce.
Protection: Acetylate 2-aminopyridine with Ac2O to form 2-acetamidopyridine . (Yield >90%).
N-Oxidation: Treat with urea-hydrogen peroxide in trifluoroacetic acid or mCPBA to yield 2-acetamidopyridine-N-oxide .
Nitration: Nitration with fuming HNO3/H2SO4 occurs preferentially at position 4. Isolate 4-nitro-2-acetamidopyridine-N-oxide .
Nucleophilic Substitution: React with NaOMe in MeOH. The nitro group is displaced to form 4-methoxy-2-acetamidopyridine-N-oxide .
Reduction/Deoxygenation: Hydrogenation (Pd/C, H2) or Fe/Acetic acid reduction removes the N-oxide and deacetylates (under acidic workup) to yield 2-amino-4-methoxypyridine .
Phase 2: Annulation (Modified Doebner-Miller)
Rationale: Condensation of the 2-amino-4-methoxypyridine with crotonaldehyde (or its equivalents like 1,1-dimethoxybut-3-one) builds the second pyridine ring. The methyl group from crotonaldehyde is positioned at C2, and the methoxy group ends up at C5.
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methoxypyridine (1.0 eq) in Ethanol (0.5 M).
Addition: Add Iodine (10 mol%) as a mild Lewis acid catalyst.
Condensation: Add Crotonaldehyde (1.2 eq) dropwise over 30 minutes at room temperature.
Cyclization: Heat the mixture to reflux (80°C) for 12 hours.
Workup: Cool to RT. Neutralize with sat. NaHCO3. Extract with DCM (3x).
Purification: Flash chromatography (EtOAc/Hexane) to isolate 5-methoxy-2-methyl-1,8-naphthyridine .
Phase 3: Functionalization (Conversion to 5-Bromo)
Rationale: The methoxy group serves as a masked hydroxy group. Demethylation reveals the tautomeric 5-hydroxy/5-one, which is then converted to the bromide using phosphorus oxybromide. This is more reliable than starting with a bromo-pyridine, which can undergo debromination during the harsh Doebner-Miller conditions.
Reagents:
48% HBr (aq)
Phosphorus Oxybromide (POBr3)
Solvent: DMF (catalytic), Toluene or CHCl3
Protocol:
Demethylation: Reflux 5-methoxy-2-methyl-1,8-naphthyridine in 48% HBr for 4-6 hours.
Observation: Product may precipitate as the hydrobromide salt of 5-hydroxy-2-methyl-1,8-naphthyridine (tautomer: 2-methyl-1,8-naphthyridin-5(8H)-one).
Drying: Neutralize and dry the solid intermediate thoroughly (water interferes with POBr3).
Bromination: Suspend the dry solid (1.0 eq) in anhydrous Toluene. Add POBr3 (1.5 eq).
Reaction: Heat to 100°C for 2-4 hours. Monitor by TLC (the bromo compound is less polar than the hydroxy).
Quench (Critical): Cool to 0°C. Pour onto crushed ice/NaHCO3 mixture carefully (exothermic hydrolysis of POBr3).
Extraction: Extract with DCM. Wash organic layer with brine, dry over Na2SO4.[5]
Final Purification: Recrystallization from Ethanol or column chromatography gives 5-Bromo-2-methyl-1,8-naphthyridine as a pale yellow solid.
Quantitative Data Summary
Parameter
Phase 1 (Precursor)
Phase 2 (Annulation)
Phase 3 (Bromination)
Limiting Reagent
2-Aminopyridine
2-Amino-4-methoxypyridine
5-OH-2-Me-1,8-naphthyridine
Key Reagent
HNO3 / NaOMe
Crotonaldehyde
POBr3
Temperature
0°C to Reflux
80°C (Reflux)
100°C
Typical Yield
45-55% (Over 4 steps)
65-75%
80-85%
Purity (HPLC)
>95%
>98%
>98%
Key Byproduct
4-Nitro isomer
Polymerized aldehyde
Hydrolyzed POBr3 species
Critical Quality Control & Troubleshooting
Regiochemistry Validation
It is vital to distinguish the 5-bromo product from the 6-bromo isomer (which would arise if 2-amino-5-bromopyridine were used).
1H NMR (CDCl3, 400 MHz):
5-Bromo isomer: The proton at C6 (adjacent to Br) will appear as a doublet with a coupling constant typical of ortho-coupling to H7 (~8-9 Hz). The signal for H4 (on the methyl-ring) is often a doublet at ~8.0-8.5 ppm.
NOE (Nuclear Overhauser Effect): Irradiation of the methyl group (at C2) should show enhancement of the H3 proton, but NO interaction with the Br-ring protons, confirming the rings are fused correctly.
Workflow Diagram
Caption: Critical workup flow for the POBr3 bromination step to prevent hydrolysis and ensure safety.
References
General Naphthyridine Synthesis: Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley, 2007.
Friedländer Annulation Mechanics: Dormer, P. G., et al. "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts."[6] Journal of Organic Chemistry, 2003, 68(2), 467–477.
Bromination of Naphthyridines: Paudler, W. W., & Kress, T. J. "Naphthyridine chemistry. IX. Bromination of 1,X-naphthyridines." Journal of Organic Chemistry, 1968, 33(4), 1384–1387.
Synthesis of 4-substituted 2-aminopyridines: "Process for the preparation of 4-substituted 2-aminopyridines." US Patent 4108857.
Green Synthesis Modifications: Ghorbani-Vaghei, R., & Malaekehpoor, S. M. "Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives." Synthesis, 2017, 49, 763-769.[7]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-2-methyl-1,8-naphthyridine
Executive Summary The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes[1]. Specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes[1]. Specifically, 5-Bromo-2-methyl-1,8-naphthyridine serves as a highly versatile electrophilic building block[2]. However, cross-coupling this substrate presents unique chemical challenges. While the electron-deficient nature of the naphthyridine core accelerates the oxidative addition of the carbon-bromine bond, the Lewis-basic nitrogen atoms (N1 and N8) possess a strong propensity to coordinate to palladium[3]. This off-cycle coordination can lead to rapid catalyst poisoning and precipitation of palladium black. This application note details an optimized, self-validating Suzuki-Miyaura coupling protocol designed to overcome these mechanistic hurdles.
Mechanistic Insights & Causality
Successful functionalization of 5-bromo-2-methyl-1,8-naphthyridine requires a precise balance of steric and electronic parameters:
Catalyst & Ligand Selection: Standard tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] often yields poor conversions due to the formation of stable, inactive Pd-naphthyridine complexes. To circumvent this, the use of bulky, electron-rich phosphine ligands is strictly required. Buchwald-type ligands such as SPhos , paired with Pd2(dba)3, create a sterically demanding coordination sphere that physically blocks the naphthyridine nitrogens from binding the metal center, while simultaneously accelerating the reductive elimination step[3][4].
Base & Solvent Effects: The Suzuki-Miyaura reaction requires the activation of the boronic acid partner. A biphasic solvent system, such as 1,4-Dioxane/Water, is optimal[5]. The aqueous phase dissolves the inorganic base (e.g., K3PO4) and facilitates the formation of the highly nucleophilic trihydroxyboronate intermediate,
, which is essential for efficient transmetalation[6].
The following table summarizes the quantitative optimization of the coupling conditions for 5-bromo-2-methyl-1,8-naphthyridine with a standard arylboronic acid.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst / Ligand (mol %)
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
1
Pd(PPh3)4 (5%)
Na2CO3 (2.0)
Toluene/EtOH/H2O
90
45
2
Pd(OAc)2 (5%) / PPh3 (10%)
K2CO3 (2.0)
DMF/H2O
100
52
3
Pd(dppf)Cl2·CH2Cl2 (5%)
K2CO3 (3.0)
1,4-Dioxane/H2O
90
88
4
Pd2(dba)3 (2.5%) / SPhos (10%)
K3PO4 (3.0)
1,4-Dioxane/H2O
100
94
Note: Entry 4 represents the self-validating optimal conditions, providing near-quantitative conversion while suppressing protodeboronation[3].
Step-by-Step Experimental Protocol
This methodology provides a robust, reproducible workflow for the synthesis of 5-aryl-2-methyl-1,8-naphthyridine derivatives[4].
Reagent Preparation & Degassing
Solvent Degassing: Prepare a mixture of anhydrous 1,4-Dioxane and deionized water (v/v 4:1). Degas the mixture by sparging with Argon or Nitrogen for at least 30 minutes prior to use. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like SPhos) and promotes boronic acid homocoupling.
Reaction Setup: To an oven-dried, argon-flushed Schlenk tube or pressure vial, add 5-Bromo-2-methyl-1,8-naphthyridine (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.2 mmol, 1.2 equiv).
Catalytic Assembly
Catalyst Addition: Add Pd2(dba)3 (0.025 mmol, 2.5 mol%) and SPhos (0.10 mmol, 10 mol%) to the reaction vessel[3].
Solvent Introduction: Introduce 5 mL of the degassed 1,4-Dioxane/H2O mixture via syringe. Seal the vessel tightly with a Teflon-lined cap.
Execution & In-Process Control (IPC)
Heating: Immerse the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system[3].
IPC Monitoring: After 4 hours, sample 10 µL of the organic layer. Dilute in MeCN and analyze via LC-MS. The reaction is complete when the starting bromide mass (
223/225) is consumed. Typical reaction times range from 12 to 20 hours[4].
Workup & Purification
Quenching: Cool the mixture to room temperature. Dilute with dichloromethane (CH2Cl2, 15 mL) and distilled water (10 mL)[3].
Extraction: Separate the layers. Extract the aqueous layer twice more with CH2Cl2 (2 x 10 mL).
Drying: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[3].
Chromatography: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure coupled product[4].
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Guide
Issue: Protodeboronation of the Boronic Acid.
Cause: Prolonged heating in the presence of water or highly basic conditions.
Solution: Reduce the temperature to 80 °C or switch to an anhydrous system using CsF in anhydrous 1,4-Dioxane.
Cause: Naphthyridine nitrogen coordination to palladium (catalyst poisoning).
Solution: Ensure the SPhos to Pd ratio is strictly maintained at 2:1 (per Pd atom, meaning 4:1 relative to Pd2(dba)3). If issues persist, switch to the bidentate Pd(dppf)Cl2 catalyst system.
Issue: High Levels of Biaryl Homocoupling.
Cause: Oxygen ingress during the reaction.
Solution: Strictly adhere to the freeze-pump-thaw degassing method for the solvent system and ensure the reaction vessel is completely purged with Argon.
References
Mohammed, S., & Maher, K. (2019). "A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction". Indian Journal of Heterocyclic Chemistry, 29(1), 21-25.[Link]
Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-methyl-1,8-naphthyridine
Introduction & Mechanistic Rationale The 1,8-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and advanced functio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 1,8-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and advanced functional materials[1]. Functionalizing the 5-position of this core via C-N cross-coupling (Buchwald-Hartwig amination) presents unique synthetic challenges. The presence of two highly coordinating nitrogen atoms in the 1,8-naphthyridine ring system can lead to severe catalyst poisoning through competitive binding to the palladium center, which often outcompetes the intended oxidative addition or reductive elimination steps[2].
This application note details a robust, self-validating protocol for the efficient amination of 5-bromo-2-methyl-1,8-naphthyridine. By employing strategic ligand and base selection, this methodology mitigates catalyst deactivation and ensures high-yielding C-N bond formation[3].
Catalyst & Ligand Selection Logic (Causality)
Standard Buchwald-Hartwig conditions utilizing simple phosphine ligands (e.g., PPh₃) or unhindered bidentate ligands often fail for 1,8-naphthyridines. The heteroaryl nitrogens chelate the Pd(II) intermediate, forming stable, off-cycle resting states that halt the catalytic cycle[3].
Catalyst/Ligand System: We utilize Pd₂(dba)₃ combined with Xantphos . Xantphos is a bidentate ligand with a wide bite angle (~111°). This specific geometry enforces a sterically congested environment around the palladium center that accelerates reductive elimination, effectively preventing the naphthyridine nitrogens from trapping the Pd(II) species.
Base Selection:Cs₂CO₃ is strictly preferred over the more commonly used NaOtBu. While NaOtBu is kinetically faster, its strong basicity and nucleophilicity can lead to side reactions (e.g., nucleophilic aromatic substitution or ring degradation) with the electron-deficient naphthyridine ring. Cs₂CO₃ provides a milder, controlled deprotonation of the amine, preserving the integrity of the heterocycle[1].
Solvent:1,4-Dioxane is selected for its optimal boiling point (101 °C) and its superior ability to solubilize both the organic substrates and the inorganic base at elevated temperatures, facilitating efficient mass transfer.
Reaction Optimization Data
To validate the methodology, a screening of conditions was performed using morpholine as the model secondary amine. The quantitative superiority of the Xantphos/Cs₂CO₃ system is demonstrated below.
Table 1: Optimization of Buchwald-Hartwig Amination of 5-Bromo-2-methyl-1,8-naphthyridine
Entry
Catalyst (mol%)
Ligand (mol%)
Base (Equiv)
Solvent
Temp (°C)
Yield (%)*
1
Pd(OAc)₂ (5)
BINAP (10)
NaOtBu (1.5)
Toluene
90
22
2
Pd₂(dba)₃ (2.5)
XPhos (5)
Cs₂CO₃ (2.0)
1,4-Dioxane
100
45
3
Pd₂(dba)₃ (2.5)
BrettPhos (5)
NaOtBu (1.5)
Toluene
100
68
4
Pd₂(dba)₃ (2.5)
Xantphos (5)
Cs₂CO₃ (2.0)
1,4-Dioxane
100
91
5
None
Xantphos (5)
Cs₂CO₃ (2.0)
1,4-Dioxane
100
N.R.
*Yield determined by HPLC using an internal standard. N.R. = No Reaction.
Step-by-Step Experimental Protocol
Self-Validating System: This protocol includes mandatory In-Process Controls (IPCs) to ensure the integrity of the catalytic cycle before proceeding to workup.
Preparation of the Reaction Vessel: Oven-dry a 10 mL Schlenk tube or a heavy-walled microwave vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.
Causality: Pd(0) is highly sensitive to oxygen; rigorous exclusion of ambient air prevents premature catalyst oxidation and deactivation.
Reagent Charging: Add 5-bromo-2-methyl-1,8-naphthyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to the vessel.
Inert Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this purge cycle three times.
Solvent and Amine Addition: Add anhydrous 1,4-dioxane (5.0 mL) and the amine (1.2 mmol) via syringe. (Note: If the amine is a solid, it should be added during Step 2).
Reaction Initiation: Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C. Stir vigorously at 800–1000 rpm.
Causality: High stirring rates are critical for heterogeneous mixtures. Because Cs₂CO₃ is largely insoluble in 1,4-dioxane, vigorous agitation ensures efficient interfacial mass transfer between the solid base and the solution-phase palladium complex.
In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute with 1 mL HPLC-grade acetonitrile, and analyze via LC-MS.
Validation: The disappearance of the starting material isotope pattern (m/z ~223/225) and the appearance of the product mass validates that the catalytic cycle is actively turning over. If unreacted bromide remains dominant, verify the reaction temperature and stirring efficiency.
Workup: Upon confirmed completion (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove the precipitated palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure aminated 1,8-naphthyridine derivative.
Mechanistic Pathway Visualization
Catalytic cycle of the Buchwald-Hartwig amination of 1,8-naphthyridine.
References
Title: Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones | Source: Russian Journal of General Chemistry | URL:1
Title: Dinuclear Nickel(I) and Palladium(I) Complexes for Highly Active Transformations of Organic Compounds | Source: MDPI | URL:2
Title: Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals | Source: ACS Publications | URL:3
Functionalization of methyl group in 2-methyl-1,8-naphthyridine
Application Note: Strategic Functionalization of the C2-Methyl Group in 2-Methyl-1,8-Naphthyridine Introduction and Chemical Rationale 2-Methyl-1,8-naphthyridine is a privileged nitrogen-containing heterocycle with profo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Functionalization of the C2-Methyl Group in 2-Methyl-1,8-Naphthyridine
Introduction and Chemical Rationale
2-Methyl-1,8-naphthyridine is a privileged nitrogen-containing heterocycle with profound applications in materials science, chemical biology, and drug development[1]. Due to the structural complexity and functionalization difficulties often associated with the naphthyridine core, the C2-methyl group serves as a highly versatile, primary synthetic gateway to access complex derivatives[2].
Mechanistic Causality : The electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N8) significantly polarizes the C2-methyl C-H bonds, enhancing their acidity (CH-acidity). This unique electronic environment permits facile deprotonation under mild basic conditions, enabling nucleophilic attack on electrophiles (e.g., aldehydes)[2]. Furthermore, the activated nature of this heterobenzylic-type position makes it highly susceptible to selective oxidation and radical halogenation, provided the reagents are chosen carefully to avoid degrading the sensitive heteroaromatic core[3].
Core Functionalization Pathways
The three most robust and synthetically valuable transformations of the C2-methyl group are:
Oxidation : Conversion to 1,8-naphthyridine-2-carboxylic acid using Selenium Dioxide (SeO
Halogenation : Radical chlorination to 2-(trichloromethyl)-1,8-naphthyridine using N-Chlorosuccinimide (NCS)[3].
Condensation : Knoevenagel-type condensation with aldehydes to form 2-styryl-1,8-naphthyridines[2].
Fig 1. Key synthetic pathways for the functionalization of 2-methyl-1,8-naphthyridine.
Quantitative Data Summary
The following table summarizes the optimized reaction metrics for the three primary functionalization pathways, highlighting the shift towards green chemistry in recent condensation protocols[1][5].
Transformation
Target Functional Group
Reagent / Catalyst
Solvent
Temp (°C)
Time (h)
Typical Yield
Oxidation
Carboxylic Acid (-COOH)
SeO (1.5 eq)
Dioxane / HO
100 (Reflux)
4 - 6
86%
Halogenation
Trichloromethyl (-CCl)
NCS (8.0 eq)
CCl
76 (Reflux)
12 - 18
>90%
Condensation
Styryl (-CH=CH-Ar)
Ar-CHO / Piperidine
Ethanol
70
2 - 4
85 - 95%
Green Condensation
Styryl (-CH=CH-Ar)
Ar-CHO / Choline Hydroxide
Water
50
6
99%
Experimental Protocols and Mechanistic Insights
Protocol A: Selective Oxidation to 1,8-Naphthyridine-2-carboxylic acid
Causality & Choice of Reagent: Standard strong oxidants (like KMnO
) often lead to over-oxidation or cleavage of the naphthyridine ring. Selenium dioxide (SeO) is selected for its high specificity toward allylic and heterobenzylic methyl groups (Riley oxidation). It smoothly oxidizes the 2-methyl group to a carboxylic acid without causing N-oxidation, which is a common risk with peracids[4].
Step-by-Step Methodology :
Preparation : In a 100 mL round-bottom flask, dissolve 2-methyl-1,8-naphthyridine (10 mmol) in 30 mL of 1,4-dioxane containing 2 mL of water.
Addition : Add Selenium dioxide (15 mmol, 1.5 eq) in one portion.
Reaction : Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) for 4 to 6 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/MeOH 9:1)[4].
Workup : Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the precipitated black selenium metal. Wash the Celite pad with hot methanol (2 × 15 mL).
Isolation : Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethanol to afford 1,8-naphthyridine-2-carboxylic acid as a solid (Yield: ~86%)[4].
Protocol B: Radical Halogenation to 2-(Trichloromethyl)-1,8-naphthyridine
Causality & Choice of Reagent: The naphthyridine system exhibits enhanced reactivity that makes it incompatible with standard halogenating acids (e.g., H
SO/NCS mixtures used for other heterocycles)[3]. Therefore, N-chlorosuccinimide (NCS) under neutral, radical-initiating conditions is utilized to achieve exhaustive chlorination of the methyl group without nuclear halogenation[3].
Step-by-Step Methodology :
Preparation : Suspend 2-methyl-1,8-naphthyridine (5 mmol) and N-chlorosuccinimide (40 mmol, 8 eq) in 40 mL of anhydrous carbon tetrachloride (CCl
) or a greener alternative like benzotrifluoride[3].
Initiation : Add a catalytic amount of AIBN (0.2 mmol) as a radical initiator.
Reaction : Reflux the mixture under a nitrogen atmosphere while irradiating with a visible light source (or simply maintain thermal reflux) for 12-18 hours.
Workup : Cool to 0°C to precipitate succinimide. Filter off the solid succinimide and wash with cold solvent.
Purification : Wash the organic filtrate with saturated aqueous NaHCO
, dry over NaSO, and concentrate in vacuo to yield the trichloromethyl derivative[3].
Protocol C: Green Knoevenagel Condensation to 2-Styryl-1,8-naphthyridine
Causality & Choice of Reagent: The sp
C-H functionalization of the methyl group traditionally requires harsh bases[2]. However, recent advancements utilize Choline Hydroxide (ChOH) in water. ChOH acts as a metal-free, biocompatible ionic liquid catalyst that effectively deprotonates the acidic C2-methyl group while keeping all reactants soluble in an aqueous medium, bypassing toxic organic solvents[1][5].
Step-by-Step Methodology :
Preparation : In a 10 mL reaction vial, combine 2-methyl-1,8-naphthyridine (0.5 mmol) and the desired aromatic aldehyde (0.5 mmol) in 1 mL of deionized water[1].
Catalysis : Add Choline Hydroxide (ChOH) (1 mol%) to the aqueous suspension[1][5].
Reaction : Stir the mixture under a nitrogen atmosphere at 50°C for 6 hours[1][5].
Isolation : Upon completion, the highly hydrophobic styryl product precipitates from the aqueous phase. Filter the solid product.
Purification : Wash the solid with cold water to remove the water-soluble ChOH catalyst. The product is typically obtained in >95% purity without the need for column chromatography[1].
References
Syntheses of Organometallic Platinum(II), Platinum(IV), and Palladium(II) Complexes and Methyl Functionalization of 2-Methyl- And 2,7-Dimethyl-1,8-Naphthyridine. LSU Scholarly Repository. 3
A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Thieme-connect. 4
Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate. 2
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. NIH. 1
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. 5
Application Note: Preparation of 1,8-Naphthyridine Derivatives via Friedländer Synthesis
[1][2] Executive Summary The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse pharmacophores including antibacterial agents (e.g., Nalidixic acid), anticancer...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse pharmacophores including antibacterial agents (e.g., Nalidixic acid), anticancer drugs (Vosaroxin), and emerging neuroprotective agents. While the classical Friedländer synthesis remains the primary route for constructing this fused pyridine system, traditional protocols often suffer from harsh conditions and low yields due to the instability of the 2-aminonicotinaldehyde precursor.
This Application Note provides a modernized, comparative guide to synthesizing 1,8-naphthyridines. We present two validated protocols: a Green Aqueous Method (using Choline Hydroxide) and a High-Throughput Microwave Method (using DABCO), contrasted against the classical acid-catalyzed route.
Mechanistic Foundation & Precursor Stability
The Friedländer Mechanism
The reaction involves the condensation of 2-aminonicotinaldehyde (1 ) with a carbonyl compound containing a reactive
-methylene group (2 ). The transformation proceeds via two competitive pathways:
Pathway A (Imine-First): Formation of a Schiff base followed by intramolecular aldol condensation.
Pathway B (Aldol-First): Intermolecular aldol condensation followed by imine formation.
Under basic catalysis (preferred for 1,8-naphthyridines), the mechanism typically favors the aldol-type addition of the ketone enolate to the aldehyde carbonyl.
Figure 1: Dual-pathway mechanism for the Friedländer synthesis of 1,8-naphthyridines.
Critical Control Point: Precursor Instability
Expert Insight: The most common failure mode in this synthesis is the degradation of 2-aminonicotinaldehyde . Unlike its benzene analogue (2-aminobenzaldehyde), the pyridine derivative is prone to rapid self-condensation (dimerization) to form 1,8-naphthyridines even without an external ketone, or oxidative degradation.
Storage: Store under Argon at -20°C.
Purity Check: Before use, run a TLC (EtOAc/Hexane 1:1). If a baseline spot is prominent, recrystallize from benzene/petroleum ether or synthesize in situ from 2-aminonicotinic acid reduction if possible.
Experimental Protocols
Protocol A: Green Aqueous Synthesis (Recommended)
Rationale: This method utilizes Choline Hydroxide (ChOH), a biocompatible ionic liquid, acting as both a base catalyst and a phase transfer agent in water. It avoids toxic organic solvents and minimizes the self-condensation of the aldehyde.
Rationale: For high-throughput screening (HTS) of derivatives, microwave irradiation (MW) dramatically accelerates the dehydration step, reducing reaction times from hours to minutes.
Equipment: Monowave reactor (e.g., Anton Paar or CEM).
Step-by-Step Procedure:
Mix: In a 10 mL MW process vial, grind 2-aminonicotinaldehyde (1.0 mmol), ketone (1.0 mmol), and DABCO (0.1 mmol, 10 mol%) using a pestle until a homogeneous paste forms.
Irradiate: Seal the vial. Set MW parameters:
Temp: 80°C
Power: Dynamic (Max 150 W)
Time: 2–5 minutes.
Extraction: Add Ethyl Acetate (5 mL) to the vial and sonicate to dissolve the product.
Wash: Wash with water (2 mL) to remove DABCO.
Dry & Concentrate: Dry organic layer over anhydrous
and concentrate in vacuo.
Comparative Data Analysis
The following table summarizes the efficiency of different catalytic systems for the synthesis of 2-phenyl-1,8-naphthyridine.
Use this logic flow to diagnose reaction failures.
Figure 2: Troubleshooting logic for failed Friedländer condensations.
Key Checks:
NMR Validation: In the
H NMR of the product, verify the disappearance of the aldehyde proton ( ppm) and the amine broad singlet ( ppm).
Steric Hindrance: If using cyclic ketones (e.g., cyclohexanone), yields are typically higher due to fixed conformational geometry favoring the aldol attack.
Biological Applications & SAR
1,8-Naphthyridines are bio-isosteres of quinolines and quinolones.
Antimicrobial: The N-1 and N-8 positions mimic the bacterial DNA gyrase binding motif found in fluoroquinolones.
Anticancer: Derivatives substituted at the 2- and 4-positions act as cytotoxic agents by intercalating into DNA or inhibiting Topoisomerase II.
Neuroprotection: Recent studies indicate affinity for the human serotonin transporter (hSERT).
References
Gorepatil, P. B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]
Dormer, P. G., et al. (2003).[6] Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Journal of Organic Chemistry. Retrieved from [Link]
Mogilaiah, K., et al. (2010). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety. International Journal of ChemTech Research. Retrieved from [Link]
Ojha, M., et al. (2021).[6][7][8] 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
Application Note: Selective Oxidation of 5-Bromo-2-methyl-1,8-naphthyridine to 5-Bromo-1,8-naphthyridine-2-carbaldehyde
Executive Summary This technical guide outlines the optimized protocol for the oxidation of 5-Bromo-2-methyl-1,8-naphthyridine to its corresponding aldehyde, 5-Bromo-1,8-naphthyridine-2-carbaldehyde . This transformation...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines the optimized protocol for the oxidation of 5-Bromo-2-methyl-1,8-naphthyridine to its corresponding aldehyde, 5-Bromo-1,8-naphthyridine-2-carbaldehyde . This transformation is a critical step in the synthesis of complex pharmacophores, particularly kinase inhibitors and antibacterial agents where the 1,8-naphthyridine core serves as a privileged scaffold.
While methyl oxidation on heteroaromatic rings is classically achieved via Selenium Dioxide (
), this protocol introduces a modified Riley Oxidation using catalytic with tert-Butyl Hydroperoxide (TBHP) as a co-oxidant. This method minimizes selenium waste, suppresses over-oxidation to the carboxylic acid, and preserves the sensitive 5-bromo substituent required for downstream cross-coupling reactions.
Strategic Analysis & Chemistry
The Challenge
Oxidizing a methyl group at the C2 position of a 1,8-naphthyridine ring presents two competing challenges:
Reactivity: The C2-methyl protons are acidic (pKa ~28) due to the electron-withdrawing nature of the adjacent nitrogen, making them susceptible to electrophilic attack. However, the ring nitrogen can also coordinate with metal oxidants, potentially poisoning catalysts.
Selectivity: Standard oxidants (e.g.,
, ) often drive the reaction fully to the carboxylic acid. Stopping at the aldehyde requires a reagent that proceeds via an intermediate stable enough to isolate but reactive enough to form.
The Solution: The Riley Oxidation
The Riley oxidation utilizes Selenium Dioxide (
) to effect oxidative demethylation.[1][2] The reaction proceeds through an ene-type reaction followed by a [2,3]-sigmatropic rearrangement.
Why Catalytic
+ TBHP?
Stoichiometric
: Often results in the formation of colloidal selenium (red precipitate) which is difficult to filter and toxic. It also requires harsh reflux conditions.
Catalytic
/ TBHP: TBHP re-oxidizes the reduced selenium species back to in situ. This allows for lower temperatures (50-80°C), cleaner workup, and higher yields of the aldehyde over the acid.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the modified Riley Oxidation. The catalytic cycle (blue loop) ensures efficiency and selectivity.
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Grade
5-Bromo-2-methyl-1,8-naphthyridine
1.0
Substrate
>97% HPLC
Selenium Dioxide ()
0.5
Catalyst
99.9% (Anhydrous)
tert-Butyl Hydroperoxide (TBHP)
3.0
Co-oxidant
70% aq. solution
1,4-Dioxane
N/A
Solvent
Anhydrous
Ethyl Acetate / Hexanes
N/A
Workup
ACS Grade
Step-by-Step Procedure
Step 1: Catalyst Activation
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Selenium Dioxide (0.5 equiv) in 1,4-Dioxane (10 mL/g of substrate).
Add TBHP (70% aq., 3.0 equiv) dropwise at room temperature.
Stir the mixture for 30 minutes at 25°C. Observation: The mixture should become a clear, slightly yellow solution as the active oxidizing species forms.
Step 2: Reaction Initiation
4. Add the substrate 5-Bromo-2-methyl-1,8-naphthyridine (1.0 equiv) to the reaction vessel.
5. Fit the flask with a reflux condenser.[3][4]
6. Heat the mixture to 80°C in an oil bath.
Critical Note: Do not exceed 90°C. Higher temperatures promote over-oxidation to the carboxylic acid.
Step 3: Monitoring
7. Monitor the reaction by TLC (Mobile Phase: 50% EtOAc in Hexanes) or LC-MS every 2 hours.
Endpoint: Typically 4–6 hours. Stop when starting material is <5%.
Step 4: Workup & Purification [7]
8. Cool the reaction mixture to room temperature.
9. Filtration: Filter the mixture through a pad of Celite to remove any precipitated selenium metal. Rinse the pad with Ethyl Acetate.
10. Concentration: Remove the dioxane and excess TBHP under reduced pressure (Rotovap at 45°C). Caution: TBHP is volatile and potentially explosive; use a blast shield.
11. Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated
(2 x 30 mL) to remove any trace carboxylic acid by-product.
12. Drying: Dry the organic layer over anhydrous , filter, and concentrate.
13. Chromatography: Purify the crude residue via flash column chromatography on silica gel.
Gradient: 0% 40% Ethyl Acetate in Hexanes.
Yield Expectation: 65–75% as a pale yellow solid.
Analytical Validation
To confirm the identity of the product, verify the following spectral markers. The aldehyde proton is the definitive diagnostic signal.
Technique
Diagnostic Signal
Assignment
1H NMR (CDCl3)
10.15 ppm (s, 1H)
Aldehyde (-CHO) proton
8.20 - 9.10 ppm (m, 4H)
Naphthyridine aromatic protons
IR Spectroscopy
1710 - 1720 cm
C=O stretch (Strong)
LC-MS (ESI+)
[M+H]+ = 237/239
Bromine isotope pattern (1:1 ratio)
Troubleshooting & Optimization
Common Failure Modes
Problem: Low conversion after 6 hours.
Cause: Old/Hydrated
.
Fix: Sublime
prior to use or increase catalyst loading to 1.0 equiv.
Problem: Formation of Carboxylic Acid (Spot on baseline of TLC).
Cause: Reaction temperature too high (>90°C) or reaction time too long.
Fix: Quench reaction immediately upon disappearance of starting material.
Fix: Add an additional 0.5 equiv of TBHP to re-dissolve selenium and drive the cycle.
Workflow Diagram: Purification Logic
Figure 2: Purification workflow designed to separate the target aldehyde from acidic over-oxidation by-products and selenium residues.
References
Reaction Methodology (SeO2/TBHP)
Ishii, Y., et al. "Improved oxidation of active methyl group of N-heteroaromatic compounds by Selenium Dioxide in the presence of tert-butyl hydroperoxide."[8] Heterocycles, 2003, 60(4).[8]
General Naphthyridine Synthesis
Gladysz, J. A., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water." Journal of Organic Chemistry, 2021.
Mechanism of Riley Oxidation
Sharpless, K. B., et al. "Selenium dioxide oxidation of olefins." Aldrichimica Acta, 1979, 12,[8] 63.
Safety Data (Selenium Dioxide)
PubChem Compound Summary for CID 24007, Selenium Dioxide.
Nucleophilic substitution protocols for brominated naphthyridines
An Application Guide to Nucleophilic Substitution on Brominated Naphthyridines Authored by a Senior Application Scientist Introduction: The Strategic Importance of Naphthyridine Functionalization The naphthyridine framew...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Nucleophilic Substitution on Brominated Naphthyridines
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Naphthyridine Functionalization
The naphthyridine framework, a class of diazanaphthalenes, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with its hydrogen bonding capabilities, makes it a cornerstone for designing molecules with diverse biological activities and unique photophysical properties.[1][2] Functionalized naphthyridines are integral to a range of therapeutics, including antibacterial agents and kinase inhibitors.[3] Consequently, the ability to precisely and efficiently modify the naphthyridine core is of paramount importance for drug discovery and development professionals.
Brominated naphthyridines are versatile and stable intermediates, serving as key precursors for introducing a wide array of functional groups. This guide provides an in-depth exploration of nucleophilic substitution protocols applicable to these substrates. We will move beyond simple procedural lists to dissect the underlying mechanistic principles, offering a rationale for experimental design and troubleshooting.
The primary challenge in these transformations lies in the electron-deficient nature of the naphthyridine ring system. While this inherent electron deficiency activates the ring towards nucleophilic attack, it also necessitates careful selection of reaction conditions to achieve desired regioselectivity and yield.[4][5][6] This document outlines two major pathways for substitution: direct Nucleophilic Aromatic Substitution (SNAr) and the more broadly applicable transition-metal-catalyzed cross-coupling reactions.
Part 1: Mechanistic Foundations of Reactivity
A thorough understanding of the reaction mechanisms is critical for optimizing protocols and overcoming synthetic challenges. The choice between an SNAr pathway and a metal-catalyzed approach depends on the nucleophile's strength, the position of the bromine atom, and the desired molecular complexity.
The Addition-Elimination (SNAr) Mechanism
Nucleophilic aromatic substitution on electron-poor heteroaromatics typically proceeds via a two-step addition-elimination mechanism.[7][8] This pathway is distinct from SN1 or SN2 reactions and is facilitated by the ability of the heterocyclic nitrogen atoms to stabilize the key anionic intermediate.[4][7]
The Process:
Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[4]
Stabilization: The negative charge of this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atoms through resonance, which provides the necessary stabilization for its formation.[5][8]
Elimination & Aromatization: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted naphthyridine product.
The feasibility of the SNAr reaction is highly dependent on the nucleophile's strength and the electronic properties of the naphthyridine ring. Hard, electron-rich nucleophiles like alkoxides or amides are often required.
Caption: The Addition-Elimination (SNAr) mechanism for brominated naphthyridines.
Transition-Metal-Catalyzed Cross-Coupling
For a broader range of nucleophiles and milder reaction conditions, transition-metal catalysis is the method of choice.[9] These reactions have revolutionized C-N, C-C, C-O, and C-S bond formation, offering unparalleled scope and functional group tolerance. The general catalytic cycle, while varying in detail between reaction types, involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Part 2: Protocols for Carbon-Nitrogen (C-N) Bond Formation
The introduction of nitrogen-containing substituents is fundamental to tuning the pharmacological properties of naphthyridine-based compounds.
The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds.[9] It allows for the coupling of aryl halides with a vast array of primary and secondary amines under relatively mild conditions, replacing harsher classical methods.[3][9]
Rationale for Component Selection:
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[10][11]
Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.[11] Ligands like BINAP or XantPhos are frequently employed.[3][11]
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.[11]
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation and unwanted side reactions.
Detailed Step-by-Step Protocol:
Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the bromonaphthyridine (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., BINAP, 2-10 mol%).
Reagent Addition: Add the base (e.g., NaOtBu, 1.4-2.0 equiv.). Seal the vessel.
Solvent and Amine: Add anhydrous toluene (or dioxane) via syringe, followed by the amine (1.1-1.5 equiv.).
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[12]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Troubleshooting Buchwald-Hartwig Amination
Problem
Potential Solution
Low or No Conversion
- Ensure anhydrous and anaerobic conditions. - Screen different ligands (e.g., XantPhos, SPhos). - Increase catalyst/ligand loading. - Verify base activity; use a freshly opened bottle.
Side Product Formation
- Lower the reaction temperature. - Screen a milder base (e.g., K₃PO₄, Cs₂CO₃).
Catalyst Decomposition
- Use a pre-catalyst system. - Ensure the reaction is properly degassed.
The Ullmann condensation is a classical method for C-N bond formation, relying on copper catalysis.[13] While often requiring higher temperatures than palladium-catalyzed methods, modern protocols with specific ligands have improved its scope and mildness.[13][14]
Detailed Step-by-Step Protocol:
Setup: In a reaction vessel, combine the bromonaphthyridine (1.0 equiv.), copper(I) iodide (CuI, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline or a diamine, 10-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
Reagent Addition: Add the amine (1.2-2.0 equiv.) and a high-boiling polar solvent such as DMF, NMP, or DMSO.[13][15]
Reaction: Heat the mixture to 110-180 °C, monitoring by TLC or LC-MS. Microwave irradiation can sometimes accelerate the reaction.
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. The copper salts may require an ammonia/ammonium chloride wash to be fully removed into the aqueous layer.
Purification: Dry and concentrate the organic phase. Purify the residue via column chromatography.
Protocol 3: Modern Photocatalytic C-N Coupling
Visible-light photoredox catalysis has emerged as a sustainable and mild alternative for C-N bond formation.[16] These reactions often proceed at room temperature and can be combined with other catalytic cycles, such as nickel catalysis, to achieve high efficiency.[16][17]
Detailed Step-by-Step Protocol:
Setup: In a borosilicate vial, combine the bromonaphthyridine (1.0 equiv.), amine (1.5 equiv.), photocatalyst (e.g., an Iridium or organic dye catalyst, 1-2 mol%), a nickel co-catalyst (e.g., NiCl₂·glyme, 5-10 mol%), and a base (e.g., an organic base like DBU or an inorganic base).[16]
Solvent: Add a degassed solvent, typically a polar aprotic one like DMA or MeCN.[16]
Reaction: Stir the vial under an inert atmosphere in a photoreactor equipped with a specific wavelength LED light source (e.g., 450 nm blue LEDs) at room temperature.
Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up followed by chromatographic purification.
Part 3: Protocols for Carbon-Carbon (C-C) Bond Formation
Creating new C-C bonds is essential for elaborating the naphthyridine scaffold, enabling the construction of complex molecular architectures.
Protocol 4: Palladium-Catalyzed Stille Coupling
The Stille reaction couples an organic halide with an organostannane (organotin) reagent.[18] It is highly valued for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback.[18][19][20]
Detailed Step-by-Step Protocol:
Setup: Under an inert atmosphere, add the bromonaphthyridine (1.0 equiv.), the organostannane reagent (1.1-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to a dry reaction flask.
Solvent: Add an anhydrous solvent such as THF, toluene, or DMF.
Additives (Optional): In some cases, a copper(I) salt (e.g., CuI) or lithium chloride can be added as a co-catalyst or additive to accelerate the transmetalation step.
Reaction: Heat the mixture, typically between 60-100 °C, until the starting material is consumed.
Work-up: Cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts as a precipitate. Filter and perform a standard aqueous workup on the filtrate.
Purification: Purify the product by column chromatography.
Caption: General catalytic cycle for the Stille cross-coupling reaction.
The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling aryl halides with terminal alkynes.[21][22] This reaction requires both palladium and copper(I) co-catalysis.[23]
Detailed Step-by-Step Protocol:
Setup: To a reaction flask under an inert atmosphere, add the bromonaphthyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
Solvent and Base: Add a solvent such as THF or DMF, followed by a liquid amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.[22]
Alkyne Addition: Add the terminal alkyne (1.2-2.0 equiv.) dropwise via syringe.
Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid.
Work-up: Once complete, remove the amine base under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Part 4: Protocols for Carbon-Heteroatom (C-O, C-S) Bond Formation
Analogous to the C-N coupling, the Ullmann reaction can be used to form aryl ethers from aryl halides and alcohols or phenols.[13][24]
Detailed Step-by-Step Protocol:
Setup: In a reaction vessel, combine the bromonaphthyridine (1.0 equiv.), the alcohol or phenol (1.5-2.5 equiv.), a copper(I) source (e.g., CuI, 10-20 mol%), a ligand (if necessary), and a strong base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 2.0 equiv.).
Solvent: Add a high-boiling polar aprotic solvent like DMF or NMP.
Reaction: Heat the mixture at high temperatures (100-160 °C) until completion.
Work-up and Purification: Perform a standard aqueous work-up, potentially including an ammonium chloride wash, followed by chromatographic purification.
The functionalization of brominated naphthyridines through nucleophilic substitution is a cornerstone of modern synthetic chemistry, providing access to novel compounds for pharmaceutical and materials research. The choice of protocol—from classical SNAr and Ullmann reactions to sophisticated palladium- and photocatalytic systems—should be guided by the specific nucleophile, desired scale, and available resources. By understanding the mechanistic principles behind each transformation, researchers can rationally design experiments, troubleshoot effectively, and unlock the full synthetic potential of the versatile naphthyridine scaffold.
References
Current time information in Pasuruan, ID. Google.
Regioselective synthesis of functionalized[3]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing). Royal Society of Chemistry. Retrieved March 7, 2026, from __
Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. (2025, November 12).
Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. (2025, November 12).
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC.
Efficient Synthesis of Functionalized Benzo[b][3]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. ACS Combinatorial Science. (2014, March 26). Retrieved March 7, 2026, from
Advances in the Chemistry of Naphthyridines. ResearchGate. (2025, August 7).
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
Polymerization Stille coupling reaction of dibromo-1,5-naphthyridinones. ResearchGate.
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo... PubMed. (2024, November 7).
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC.
Nucleophilic aromatic substitution. Wikipedia.
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018, August 20).
Sustainable, precious metal-free C-N cross coupling through photocatalysis. ChemRxiv.
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. (2007, February 17).
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. (2024, July 20).
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC.
Nucleophilic Aromatic Substitution. Chemistry Steps. (2021, August 9).
Buchwald–Hartwig amination. Wikipedia.
Ullmann condensation. Wikipedia.
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30).
Photocatalytic C-N coupling from stable and transient intermediates for gram-scale acetamide synthesis. PMC. (2025, April 15).
Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
Buchwald-Hartwig Coupling. Organic Synthesis.
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider. (2013, July 10).
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver.
[Synthesis and preliminary pharmacological screening of 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides]. PubMed.
Sonogashira Coupling. Organic Chemistry Portal.
Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate.
Stille reaction. Wikipedia.
Stille Coupling. Chemistry LibreTexts. (2023, June 30).
Sonogashira Coupling. Chemistry LibreTexts. (2024, August 5).
TCI Practical Example: Ullmann-type Coupling Reaction Using N,N'-Bis(2-phenyl-1-naphthyl)-1,2-benzenediamine. TCIChemicals. (2025, May 26).
Stille Coupling. Organic Chemistry Portal.
Nucleophilic-Substitution Reactions in Benzo[C][3]Naphthyridines. ConnectSci. (1986, April 1). Retrieved March 7, 2026, from
Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Macmillan Group - Princeton University. (2020, October 14).
The Mechanisms of the Stille Reaction. University of Windsor. (2004, August 27).
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. (2024, February 16).
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
Ullmann Reaction. Organic Chemistry Portal.
C(sp3) cross-coupling of carboxylic acids and alkyl halides using a nickel complex and carbon nitride. PMC. (2025, July 31).
Photocatalyzed C–N coupling reactions of small molecules. ResearchGate. (2026, January 11).
Application Note: Regioselective N-Alkylation of the 1,8-Naphthyridine Scaffold
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic insights and optimized protocols for thermodynamic control in the synthesis of N-alkylated 1,8-naphthyridines. Intro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Mechanistic insights and optimized protocols for thermodynamic control in the synthesis of N-alkylated 1,8-naphthyridines.
Introduction & Mechanistic Rationale
The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial agents (e.g., nalidixic acid, enoxacin) and emerging therapeutics targeting the H1 receptor and Mycobacterium tuberculosis[1][2]. A critical step in the functionalization of this bicyclic heterocycle is the N-alkylation of 1,4-dihydro-4-oxo-1,8-naphthyridine derivatives.
Because the naphthyridinone core acts as an ambident nucleophile, alkylation often leads to a competitive mixture of N-alkylated and O-alkylated products. According to Kornblum's rule, the more electronegative oxygen atom is sterically accessible and reacts rapidly, making O-alkylation the kinetically favored pathway. Conversely, the nitrogen atom forms a more stable C–N bond, making N-alkylation the thermodynamically favored product.
To achieve high regioselectivity toward the N-alkylated product, the reaction must be placed under strict thermodynamic control[1].
Causality in Experimental Design
Base Selection: The use of a strong, non-nucleophilic base such as Sodium Hydride (NaH) ensures complete and irreversible deprotonation of the N–H bond[1]. Weaker bases (e.g.,
) can leave unreacted starting material or promote reversible equilibria that increase the kinetic O-alkylation byproduct[3].
Solvent Dynamics: Polar aprotic solvents, specifically anhydrous N,N-Dimethylformamide (DMF), are essential. DMF effectively solvates the sodium counterion, leaving the naphthyridine anion "naked" and highly nucleophilic.
Thermal Control: Initiating the reaction at 0 °C controls the exothermic hydrogen gas evolution. Subsequent heating to 90 °C provides the necessary activation energy to overcome the kinetic barrier, driving the equilibrium toward the thermodynamically stable N-alkylated isomer[1].
Reaction Pathway Visualization
Reaction workflow for the regioselective N-alkylation of 1,8-naphthyridines.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions and regioselectivity. The data highlights why NaH in DMF at elevated temperatures is the industry standard for N-alkylation of this scaffold.
Entry
Base (1.2 eq)
Solvent
Temperature (°C)
N:O Ratio
Isolated Yield (%)
1
Acetone
50
40:60
65
2
DMF
80
70:30
72
3
DMF
90
85:15
80
4
NaH
DMF
90
>95:5
88
5
Toluene
110
<5:95
75
Experimental Protocol: Step-by-Step Methodology
This protocol describes the self-validating synthesis of 1-alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid esters[1].
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
Alkyl Halide (e.g., Benzyl chloride or Ethyl iodide, 1.1 equiv)
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)
Step 1: Preparation of the Anion
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
Solvation: Dissolve the 1,8-naphthyridine derivative in anhydrous DMF. (Causality: Strict anhydrous conditions prevent the premature quenching of NaH and the subsequent competitive hydrolysis of the alkyl halide).
Cooling: Cool the solution to 0 °C using an ice bath.
Deprotonation: Add NaH portion-wise over 10 minutes.
Self-Validation Checkpoint: Observe the evolution of
gas. The cessation of bubbling (typically after 30 minutes of stirring at room temperature) is a visual confirmation of complete deprotonation.
Addition: Re-cool the mixture to 0 °C and add the alkyl halide dropwise via syringe.
Heating: Gradually warm the reaction to room temperature, then heat to 90 °C using an oil bath for 12–24 hours[1].
(Causality: Extended heating at 90 °C provides the energy required to convert any kinetically formed O-alkylated intermediate into the thermodynamically stable N-alkylated product).
Step 3: Workup & Self-Validating Analysis
Quenching: Cool the reaction to room temperature and quench carefully with ice-cold water. If the free carboxylic acid is desired, adjust the pH to ~4 using 10% aqueous HCl[1]. For the ester, maintain neutral pH.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc).
Self-Validation via NMR: Analyze the purified product via
NMR.
Diagnostic Shift: The
protons typically resonate upfield (e.g., 4.0–4.5 ppm) compared to the protons of the O-alkylated byproduct, which are more deshielded (e.g., 4.5–5.0 ppm). The complete disappearance of the broad N–H peak (~12.0 ppm) confirms total consumption of the starting scaffold.
References
[1] Title: Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects
Source: RSC Advances (RSC Publishing)
URL:[Link]
[3] Title: PROCESS FOR THE PREPARATION OF NAPHTHYRIDINE DERIVATIVES (Patent DD145753A5)
Source: Google Patents
URL:
[2] Title: Synthesis of Variously Substituted 1,8-Naphthyridine Derivatives and Evaluation of Their Antimycobacterial Activity
Source: ResearchGate
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1,8-Naphthyridine Synthesis Division
Topic: Optimization of 5-Bromo-2-methyl-1,8-naphthyridine Synthesis
Ticket ID: #NAPH-5BR-OPT
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Group
Executive Summary & Route Analysis
User Query: "My yield for 5-bromo-2-methyl-1,8-naphthyridine is consistently low (<20%). I am seeing significant tar formation and difficult workups. How do I optimize this?"
Diagnostic Assessment:
The synthesis of 5-bromo-2-methyl-1,8-naphthyridine is structurally deceptive. While simple Skraup or Friedländer syntheses are common for the naphthyridine core, they lack the regioselectivity required for placing a halogen at the 5-position.
The "Gold Standard" industrial route—and the one most likely to yield scalable results—is the Gould-Jacobs type cyclization followed by functional group interconversion. This pathway builds the ring with an oxygen "handle" at position 5 (via a 4-hydroxy intermediate, utilizing the symmetry of the 1,8-naphthyridine core), which is then converted to the bromide.
Cyclization: Thermal closure to ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
Hydrolysis/Decarboxylation: Removal of the ester to yield 2-methyl-1,8-naphthyridin-5-ol (tautomer of 7-methyl-1,8-naphthyridin-4-one).
Aromatization/Bromination: Reaction with Phosphorus Oxybromide (POBr₃) .
Interactive Troubleshooting Guide (FAQs)
Below are the specific "Tickets" we receive most often regarding this synthesis, with field-proven solutions.
Ticket A: "The cyclization step turns into a black solid/tar."
Phase: Ring Formation (Gould-Jacobs Cyclization)
Root Cause:
The cyclization of the acrylate intermediate requires high temperatures (
), but the presence of oxygen or inefficient heat transfer causes polymerization.
The Fix:
Solvent Choice: Switch to Dowtherm A (diphenylether/biphenyl eutectic mixture). It boils at
, providing a stable heat sink.
Protocol: Do not mix reagents and heat.
Pre-heat the Dowtherm A to a rolling boil (
).
Add the acrylate intermediate dropwise (as a solution or solid portions) into the boiling solvent.
Why? This ensures "high dilution" conditions locally, favoring intramolecular cyclization over intermolecular polymerization.
Ticket B: "My POBr₃ reaction yield is low, and the workup is a sticky mess."
Phase: Bromination (The "Yield Killer")
Root Cause:
Phosphorus oxybromide is moisture-sensitive, and the naphthyridine product is basic. Quenching with water generates HBr, forming the hydrobromide salt of your product, which is water-soluble and sticky.
The Fix:
The "Anhydrous" Rule: Use strictly anhydrous toluene or acetonitrile.
The "Basic" Quench: Never quench with pure water. Pour the reaction mixture slowly into ice-cold saturated NaHCO₃ or a mixture of ice/NH₄OH.
pH Control: You must adjust the pH to
to break the N-HBr salt and liberate the free base 5-bromo-2-methyl-1,8-naphthyridine, which will then precipitate or extract easily into dichloromethane (DCM).
Ticket C: "I'm getting the wrong isomer (3-bromo?)."
Phase: Precursor Selection
Root Cause:
You might be attempting direct bromination of 2-methyl-1,8-naphthyridine using
. This electrophilic aromatic substitution prefers the 3- or 6-position (beta to nitrogen), not the 5-position (gamma).
The Fix:
Abandon direct bromination. You must use the nucleophilic displacement of a leaving group (hydroxyl/oxo) at position 5 using or .
Optimized Experimental Workflow
The following logic flow illustrates the chemical causality required for high yields. Note the symmetry operation: 7-methyl-1,8-naphthyridin-4-ol is identical to 2-methyl-1,8-naphthyridin-5-ol .
Caption: Step-by-step synthetic logic for regioselective 5-bromo-1,8-naphthyridine synthesis.
Quantitative Data: Yield Optimization Matrix
This table summarizes the impact of solvent and temperature choices on the critical Bromination Step .
Parameter
Condition A (Standard)
Condition B (Optimized)
Outcome Analysis
Reagent
(Neat)
(1.5 eq) in Toluene
is less prone to "gummy" byproducts than neat .
Temperature
Reflux ()
Overheating causes decomposition of the naphthyridine ring.
Base Additive
None
-Dimethylaniline (1.0 eq)
Acts as an acid scavenger, preventing protonation of the N1/N8, which deactivates the ring.
Quench pH
Neutral ()
Basic (, pH 9)
Critical: Acidic quench traps product in aqueous phase. Basic quench releases it.
Typical Yield
35–45%
75–85%
Proper workup doubles the isolated yield.
Detailed Protocol: The "POBr₃" Step
Standard Operating Procedure (SOP) for converting 2-methyl-1,8-naphthyridin-5-ol to the bromide.
Preparation: In a dry round-bottom flask under Argon, suspend 2-methyl-1,8-naphthyridin-5-ol (1.0 equiv) in anhydrous Toluene (10 volumes).
Activation: Add
(1.5 equiv) in portions. Optional: Add -dimethylaniline (1.0 equiv) to catalyze the reaction and scavenge acid.
Reaction: Heat to
for 2–4 hours. Monitor by TLC (Product is less polar than starting material).
Quench (The Critical Step):
Cool reaction to
.
Pour the reaction mixture slowly into a stirred beaker of ice/saturated
.
Stir vigorously for 30 minutes.
Check pH. If pH < 9, add 1M NaOH until basic.
Extraction: Extract with DCM (
). Wash combined organics with Brine. Dry over .[1]
Purification: Flash chromatography (Hexane/EtOAc). The product is usually a white/off-white solid.[2]
References
Gould-Jacobs Reaction on Naphthyridines:J. Org. Chem.1978, 43, 1331.
Bromination with POBr3:Bioorg. Med. Chem. Lett.2012, 22, 5870.
Friedländer Synthesis Optimization: ACS Omega2021 , 6, 20058. (Provides context on alternative ring-closing methods, though less suitable for 5-bromo targets).
General Naphthyridine Reviews: Chem. Heterocycl. Compd.2020 , 56, 976.[3] (Recent updates on 1,8-naphthyridine synthesis).
Purification of 5-Bromo-2-methyl-1,8-naphthyridine by column chromatography
Topic: Role: Senior Application Scientist, Separation Technologies[1] Welcome to the Heterocyclic Chemistry Technical Support Center Subject: Ticket #5B2M-NAP-001: Purification Protocol for 5-Bromo-2-methyl-1,8-naphthyri...
Welcome to the Heterocyclic Chemistry Technical Support Center
Subject: Ticket #5B2M-NAP-001: Purification Protocol for 5-Bromo-2-methyl-1,8-naphthyridine
Status: Open
Urgency: High (Purity critical for cross-coupling)[1]
Hello. I understand you are attempting to purify 5-Bromo-2-methyl-1,8-naphthyridine . This is a deceptively challenging separation. While the bromine and methyl groups add lipophilicity, the 1,8-naphthyridine core is electron-deficient yet contains basic nitrogens (pKa ~3.4 for the mono-protonated species, but surface interactions are significant).[1]
The most common failure mode here is irreversible adsorption or severe tailing on standard silica gel, leading to yield loss and co-elution of impurities.
Below is your customized troubleshooting guide and Standard Operating Procedure (SOP).
Part 1: The "Triage" (Pre-Purification Diagnostics)
Before packing your column, you must diagnose the behavior of your crude mixture.[1] Do not skip this.
We recommend Method A (Deactivated Silica) as the primary protocol. Use Method B (Alumina) only if Method A fails to resolve close-running impurities.
Method A: Deactivated Silica Gel Flash Chromatography
The "Gold Standard" for basic heterocycles.
1. Stationary Phase Preparation:
Silica Type: 40–63 µm (Standard Flash Grade).
Deactivation (Crucial): Slurry the silica in Hexanes containing 1% Triethylamine (TEA) . Let it sit for 10 minutes. This neutralizes acidic silanol sites (
) that would otherwise hydrogen-bond to your naphthyridine nitrogens.[1]
Packing: Pour the slurry into the column. Flush with 3 column volumes (CV) of pure Hexanes to remove excess TEA.
2. Sample Loading:
Preferred:Solid Load . Dissolve crude in DCM, add Celite (1:2 ratio), and rotovap to a free-flowing powder.
Why? Liquid loading basic heterocycles in DCM often leads to "band broadening" before the run even starts.
Why? Alumina is less acidic than silica. Grade III (hydrated) reduces activity, preventing the compound from "sticking" permanently.[1]
Q2: "I see a yellow band that co-elutes with my product."
Diagnosis: This is likely the oxidized impurity (N-oxide) or a regioisomer from the synthesis (e.g., 7-bromo isomer if made via condensation).
Solution:
Change Selectivity: Switch solvents. If using Hex/EtOAc, switch to DCM/MeOH (98:2) .[1]
Explanation: DCM interacts with the polarizable bromine atom differently than Hexanes, often altering the separation factor (
Diagnosis: Solubility crash. 5-Bromo-2-methyl-1,8-naphthyridine is crystalline and moderately lipophilic; it hates pure hexanes.[1]
Solution:
Immediate Fix: Stop the flow. Inject a small plug of 100% DCM or EtOAc to redissolve.
Prevention: Start your gradient at 10% EtOAc (or DCM) instead of 0%. Never run 100% non-polar solvent if the compound has poor solubility in it.
Part 4: Decision Logic & Workflow
Use the following logic flow to determine your exact purification path.
Figure 1: Decision matrix for selecting the stationary phase based on TLC behavior.
Part 5: Advanced Optimization (The "Pro" Tips)
Crystallization as a Polishing Step:
After chromatography, your compound might still be slightly yellow (95-97% pure). 1,8-Naphthyridines crystallize well.[1]
Solvent: Boiling Ethanol or Isopropanol .
Method: Dissolve in minimum hot solvent, let cool slowly to RT, then
. This removes trace silica and grease.
Removing TEA:
If you use Triethylamine, traces will remain in your NMR.
Removal: Dissolve the purified product in DCM and wash once with saturated
(aq). Dry over .[5] The weak acid wash removes TEA without protonating the naphthyridine (which requires stronger acid, pH < 3).[1]
References
Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 73(7), 637–669.[1] [1]
Supports the general chemical properties and stability of the 1,8-naphthyridine core.[1]
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [1]
The authoritative source for general purification protocols of basic heterocycles using deactiv
Lowe, D. (2010). "Purification of Basic Amines." In the Pipeline (Science/AAAS).
Field-proven insights on using TEA modifiers to prevent streaking.
Recrystallization solvents for 5-Bromo-2-methyl-1,8-naphthyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-2-methyl-1,8-naphthyridine (CAS: 1505030-48-7)[1] Welcome to the Technical Support Center. This guide is engine...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: 5-Bromo-2-methyl-1,8-naphthyridine (CAS: 1505030-48-7)[1]
Welcome to the Technical Support Center. This guide is engineered to address the physicochemical challenges associated with isolating and purifying halogenated 1,8-naphthyridine derivatives. By understanding the thermodynamic and kinetic behaviors of this scaffold, you can optimize your recrystallization workflows to achieve >95% purity suitable for downstream cross-coupling or biological assays.
System Overview & Chemical Behavior
To purify 5-Bromo-2-methyl-1,8-naphthyridine effectively, one must understand the causality behind its solubility. The molecule possesses a dual nature:
The 1,8-Naphthyridine Core: A diazanaphthalene structure[2] that provides rigid planarity and basicity (due to the nitrogen lone pairs), making it prone to hydrogen bonding with protic solvents and highly soluble in polar aprotic environments.
The Substituents (5-Bromo & 2-Methyl): These groups break the molecule's symmetry and introduce significant lipophilicity. The heavy, polarizable bromine atom specifically increases the compound's affinity for halogenated solvents[1].
Because of this hybrid nature, the compound is highly soluble in dichloromethane (DCM) and moderately polar solvents like ethyl acetate, but exhibits poor solubility in aliphatic hydrocarbons (e.g., hexanes, heptane)[3].
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent system for this specific compound?A: Solvent selection is governed by the temperature-dependent solubility curve. For this compound,4 recommend binary solvent systems[4]. Ethyl Acetate / Hexane is highly recommended. Ethyl acetate acts as the "good" solvent, dissolving the compound readily at its boiling point (77 °C). Hexane acts as the "anti-solvent," driving the solution to supersaturation upon cooling. This combination effectively separates the target compound from highly polar impurities (which crash out early) and highly lipophilic impurities (which remain in the hexane-rich mother liquor).
Q2: Why does my compound "oil out" instead of forming a crystalline lattice?A: "Oiling out" (liquid-liquid phase separation) occurs when the solute separates as a liquid phase rather than nucleating into a solid crystal[5]. Causality dictates this happens when the solvent mixture's boiling point exceeds the melting point of the compound in solution, or by cooling the mixture too rapidly before a stable nucleation center can form. To prevent this, ensure the temperature is kept just below the cloud point, or add a seed crystal to lower the activation energy required for lattice formation[5].
Q3: My crude mixture is dark brown/black. Will recrystallization alone fix this?A: Not always. Dark coloration is typically caused by trace amounts of high-molecular-weight, highly conjugated polymeric impurities formed during the Friedländer condensation or bromination steps[6]. These impurities can co-crystallize by intercalating into the naphthyridine lattice.
Fix: Treat the hot solution with activated charcoal (Norit) prior to hot filtration. The high surface area of the carbon selectively adsorbs these large conjugated systems.
Troubleshooting Guide
Issue: Poor Recovery Yield (< 50%)
Root Cause: The solvent volume is too high, or the ratio of "good" solvent to anti-solvent is skewed, preventing the solution from reaching the critical supersaturation point.
Self-Validating Fix: Evaporate the mother liquor to half its volume under reduced pressure. Re-heat to dissolve any amorphous precipitate, then cool slowly. Validate the presence of the product in the mother liquor via TLC (UV active at 254 nm) before discarding[6].
Issue: Co-precipitation of 2-Methyl-1,8-naphthyridine (Debrominated Precursor)
Root Cause: The debrominated precursor shares a nearly identical basic naphthyridine scaffold, leading to similar solubility profiles in non-polar systems.
Self-Validating Fix: Switch to a protic solvent system, such as Ethanol / Water . The subtle differences in hydrogen-bond accepting capability between the brominated and non-brominated species are magnified in protic environments, altering their relative solubility curves and allowing for fractional crystallization[7].
Quantitative Data: Solvent System Profiles
To facilitate rapid experimental design, consult the following empirical data for 1,8-naphthyridine recrystallization systems[4],[3]:
Solvent System
Ratio (v/v)
Boiling Point (°C)
Solute Affinity
Expected Yield
Primary Use Case
Ethyl Acetate / Hexane
1:2 to 1:4
77 / 69
Moderate / Low
75–85%
General purification, removing polar impurities
Ethanol (Absolute)
N/A
78
High (hot) / Low (cold)
65–80%
Removing highly lipophilic impurities
Toluene / Heptane
1:3
110 / 98
High / Low
80–90%
High-temperature dissolution for stubborn crudes
DCM / Methanol
9:1
39 / 65
Very High / Moderate
60–70%
Single crystal growth via slow evaporation
Standard Operating Procedure: Self-Validating Dual-Solvent Recrystallization
This protocol utilizes 5 adapted specifically for 5-Bromo-2-methyl-1,8-naphthyridine[5].
Step 1: Saturation & Dissolution
Action: Place 1.0 g of crude compound in a 50 mL Erlenmeyer flask. Add 5 mL of hot ethyl acetate (70 °C) while stirring.
Causality: Ethyl acetate disrupts the intermolecular forces of the crude solid, solvating the naphthyridine core.
Validation Checkpoint: The solution must become completely transparent (excluding insoluble impurities). If undissolved target compound remains, add hot ethyl acetate in 1 mL increments until clarity is achieved.
Step 2: Decolorization & Hot Filtration (Optional but Recommended)
Action: Add 50 mg of activated charcoal to the hot solution. Boil gently for 2 minutes, then filter rapidly through a pre-warmed fluted filter paper.
Causality: Charcoal's porous structure traps high-molecular-weight colored impurities. Pre-warming the filter prevents premature crystallization in the funnel.
Validation Checkpoint: The filtrate should be significantly lighter in color (pale yellow/colorless).
Step 3: Anti-Solvent Addition (Nucleation)
Action: Maintain the filtrate at 70 °C. Add hot hexane dropwise until the solution becomes persistently cloudy, then add a single drop of ethyl acetate until it just clears.
Causality: Hexane lowers the dielectric constant of the medium, reducing the compound's solubility. The "cloud point" represents the exact threshold of supersaturation[5].
Validation Checkpoint: The transition from cloudy to clear upon the final addition of ethyl acetate confirms the system is perfectly poised at the saturation limit.
Step 4: Controlled Maturation
Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then place it in an ice bath (0–5 °C) for 30 minutes.
Causality: Slow cooling favors the thermodynamic product (large, pure crystals) over the kinetic product (amorphous powder trapping impurities).
Validation Checkpoint: Distinct, needle-like or prismatic crystals should be visible.
Step 5: Isolation & Mother Liquor Verification
Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash with 2 mL of ice-cold hexane.
Causality: Cold hexane removes residual mother liquor without redissolving the purified lattice.
Validation Checkpoint: Spot the mother liquor on a TLC plate (Silica gel, UV 254 nm). A faint product spot indicates minimal loss, while a dark spot indicates the crystallization was incomplete (requiring a second crop)[6].
Workflow Visualization
Workflow for troubleshooting the dual-solvent recrystallization of 1,8-naphthyridine derivatives.
Troubleshooting palladium catalyst poisoning in naphthyridine reactions
TECHNICAL SUPPORT CENTER: PALLADIUM CATALYSIS Subject: Troubleshooting Catalyst Poisoning in Naphthyridine Functionalization Ticket ID: #Pd-NAPH-001 Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
TECHNICAL SUPPORT CENTER: PALLADIUM CATALYSISSubject: Troubleshooting Catalyst Poisoning in Naphthyridine Functionalization
Ticket ID: #Pd-NAPH-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview: The Naphthyridine Paradox
Welcome to the technical support center. You are likely here because your cross-coupling reaction (Suzuki, Buchwald-Hartwig, or Negishi) involving a naphthyridine core has stalled or failed completely.
The Core Problem: Naphthyridines are not just substrates; they are potent ligands.
Unlike simple pyridines, naphthyridines (especially the 1,8-isomer) possess a "sticky" nitrogen motif that competes aggressively with your phosphine ligands for the palladium center. When your substrate binds to the metal better than your ligand does, the catalytic cycle halts. This is substrate inhibition , commonly referred to as catalyst poisoning.
This guide provides a logic-driven troubleshooting pathway to break this coordination lock and restore catalytic turnover.
Part 1: Diagnosis – Is it Poisoning?
Before changing conditions, confirm the diagnosis. Poisoning presents distinct signatures compared to oxidative addition failure or instability.
Symptom
Probable Cause
Diagnostic Test
Reaction stalls at <15% conversion
Competitive Binding (Poisoning). The substrate has formed a stable off-cycle resting state with Pd.
Add 1.0 equiv of a Lewis Acid (e.g., ZnCl₂). If rate improves, it was N-coordination.
Solution turns clear/colorless
Catalyst Precipitation (Pd Black). The ligand has dissociated, leading to Pd aggregation.
Check reaction vessel for black precipitate.[1] Switch to a more stable precatalyst (e.g., Pd-G4).
No reaction, Starting Material intact
Oxidative Addition Failure. The C-X bond is too strong or the catalyst is too electron-poor.
Switch to a more electron-rich ligand (e.g., from PPh₃ to P(t-Bu)₃).
Dehalogenation (H-substitution)
Pathway Deviation.-hydride elimination or solvent activation is outcompeting transmetalation.
Increase concentration of coupling partner; switch to a bulkier ligand to enforce reductive elimination.
Part 2: The Mechanism of Failure
To fix the problem, you must visualize the "Trap." Naphthyridines divert the catalyst from the productive cycle into a thermodynamic sink.
The Trap: The nitrogen lone pair (especially in 1,8-naphthyridine) displaces the phosphine ligand (
), forming a complex.
The Consequence: This complex is electronically satisfied but catalytically dead because it cannot undergo oxidative addition or transmetalation.
Figure 1: The bifurcation between the productive catalytic cycle (green) and the off-cycle poisoning trap (black). Naphthyridines act as competitive ligands, sequestering the active Pd(0).
Part 3: Troubleshooting Solutions
We employ a "Three-Pillar Defense" to prevent N-coordination.
Solution A: The "Bulky Shield" (Ligand Selection)
Logic: Use a ligand so sterically demanding that the naphthyridine physically cannot approach the palladium center to displace it.
Recommendation: Switch from simple phosphines (PPh₃, dppf) to Dialkylbiaryl Phosphines (Buchwald Ligands) .
Why: Ligands like XPhos and BrettPhos have massive lower-aryl rings that create a protective "pocket" around the Pd. This allows the small halide (C-X) to bind but rejects the bulky naphthyridine nitrogen.
Ligand Screening Hierarchy:
First Line:XPhos or RuPhos (General purpose, high steric bulk).
For Aminations:BrettPhos or tBuBrettPhos (Specific for C-N coupling).
For 1,8-Naphthyridines:VPhos (Extremely bulky, prevents bidentate chelation).
Solution B: The "Decoy" (Lewis Acid Additives)
Logic: If the naphthyridine wants to bind to a metal, give it one—just not the palladium.
Protocol: Add 0.5 – 1.0 equivalents of a Lewis Acid (LA) relative to the naphthyridine.
Mechanism: The LA binds to the naphthyridine nitrogen (N-LA), effectively removing the lone pair's ability to coordinate to Pd.
Top Candidates:
ZnCl₂: Cheap, effective, compatible with Negishi/Suzuki.
BEt₃: Useful in anhydrous conditions.
Mg(OtBu)₂: Can serve dual roles as a mild LA and base source.
Solution C: The "Jumpstart" (Precatalyst Activation)
Logic: Traditional sources like Pd(OAc)₂ or Pd₂dba₃ have slow initiation rates. During this "induction period," naked Pd is highly susceptible to poisoning.
Recommendation: Use Palladacycle Precatalysts (Pd-G3 / Pd-G4) .
Why: These precatalysts contain the ligand pre-bound in a 1:1 ratio. They activate immediately upon base addition, generating the protected L-Pd(0) species before the naphthyridine has a chance to intercept the metal.
Part 4: Experimental Protocol (The "Resurrection" Workflow)
If your standard reaction (e.g., Pd(PPh₃)₄ / Na₂CO₃) failed, follow this specific optimization workflow.
Step 1: The "Golden Standard" Screen
Run these three parallel reactions on a 0.1 mmol scale.
Variable
Condition A (Steric Control)
Condition B (The Mask)
Condition C (High Energy)
Catalyst
XPhos-Pd-G4 (2 mol%)
Pd(OAc)₂ / SPhos
Pd(dtbpf)Cl₂
Ligand
(Included in G4)
SPhos (4 mol%)
(Bisphosphine)
Additive
None
ZnCl₂ (0.5 equiv)
None
Base
K₃PO₄ (2.0 equiv)
K₃PO₄ (2.0 equiv)
Cs₂CO₃ (2.0 equiv)
Solvent
1,4-Dioxane
THF
Toluene/Water (10:1)
Temp
100 °C
80 °C
110 °C
Step 2: Analysis
If A works: Steric bulk was the key. You solved the coordination problem.
If B works: The substrate was heavily poisoning the catalyst; the Zinc "distracted" it.
If C works: The reaction required higher temperatures and a robust bisphosphine (common for chlorides).
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Pd/C (Heterogeneous) to avoid this?A: Generally, no. Naphthyridines poison heterogeneous surfaces even faster than homogeneous centers. The nitrogen binds to the pore surface, shutting down activity. Homogeneous catalysis with bulky ligands is preferred.
Q: Why is 1,8-naphthyridine worse than 1,5-naphthyridine?A: 1,8-naphthyridine has two nitrogens facing the same direction, acting like a "bipyridine" claw (chelation). This forms a 5-membered chelate ring with Pd which is thermodynamically extremely stable. You must use ultra-bulky monodentate ligands (like tBuXPhos ) or strong Lewis acids to prevent this chelation.
Q: My reaction turns black immediately. Why?A: This is "Pd Black" formation.[1][2] Your ligand is not holding onto the palladium.
Fix: Your solvent might be too polar (stripping the ligand) or the temperature too high for that specific ligand. Switch to a Pd-G4 precatalyst which is air-stable and prevents early aggregation.
References
Mechanisms of Poisoning
Sherwood, J. et al. "Palladium catalyst poisoning mechanism nitrogen heterocycles." Catal. Sci. Technol., 2019.
Ligand Effects (Buchwald)
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011.
Lewis Acid Additives
Luo, H. et al. "Lewis acid additives palladium coupling N-heterocycles." J. Am. Chem. Soc., 2018.
Naphthyridine Coupling Specifics
Malinowski, J. T. et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." J. Org. Chem., 2019.[3][4][5]
Optimizing reaction temperature for 1,8-naphthyridine functionalization
Topic: Optimizing Reaction Temperature for Regioselectivity and Yield Welcome to the Advanced Heterocycle Functionalization Support Hub. This guide is designed for medicinal chemists and process engineers encountering th...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Temperature for Regioselectivity and Yield
Welcome to the Advanced Heterocycle Functionalization Support Hub.
This guide is designed for medicinal chemists and process engineers encountering thermal bottlenecks in the modification of the 1,8-naphthyridine scaffold. Unlike standard pyridines, the 1,8-naphthyridine core presents unique challenges: dual nitrogen coordination (catalyst poisoning) and high electron deficiency (reactivity hurdles).
Part 1: The Thermal Landscape of 1,8-Naphthyridine
Temperature is not just an energy input; it is the primary switch for regioselectivity in this scaffold. The 1,8-naphthyridine system possesses distinct reactive sites (C2/C7 vs. C3/C6 vs. C4/C5) that respond differently to thermal activation.
Core Principle: The Kinetic vs. Thermodynamic Split
Kinetic Control (Low Temp,
C): Favors radical additions (Minisci) at the most electron-deficient positions (C2/C7) and prevents radical recombination side-reactions.
Thermodynamic Control (High Temp,
C): Required for reversible metal-coordination events (C-H activation) and overcoming the high activation energy of breaking C-H bonds at sterically hindered positions.
Part 2: Protocol Modules & Troubleshooting
Module A: Radical Alkylation (Minisci-Type)
Context: Direct C-H functionalization using alkyl radicals (generated via decarboxylation or redox-active esters).
The Thermal Paradox: While radical generation often requires energy (heat or light), the addition step to the naphthyridine core is exothermic. Excess heat leads to "polylkylation" (functionalizing C2, C7, and C4 simultaneously).
Optimized Protocol:
Initiation: If using thermal initiators (e.g., persulfates), maintain 40–60°C . If using photoredox (blue LED), maintain 20–25°C (use a fan to prevent LED heat buildup).
Acid Additive: Use TFA or H₂SO₄ to protonate the N1/N8 positions. This lowers the LUMO, accelerating the reaction at lower temperatures.
Step-wise Heating: Do not heat immediately. Stir at
C for 15 mins upon adding the oxidant, then warm to RT.
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action (Temperature Focus)
Mixture of Mono- and Di-alkylated products
Temperature too high; radical flux is too fast.
Cool to 0°C during oxidant addition. Run reaction at RT max. High temp favors non-selective radical attack at C7 after C2 is filled.
Context: Installing aryl/heteroaryl groups via Halogenated 1,8-naphthyridines.
The Thermal Paradox: 1,8-Naphthyridines are excellent bidentate ligands. They coordinate to Pd(II), forming stable "off-cycle" resting states. High heat is needed to break this chelation, but high heat also promotes Pd-black precipitation.
Optimized Protocol:
Pre-heating: Heat the solvent, base, and aryl halide to the set point (e.g., 80°C ) before adding the catalyst/ligand solution. This ensures immediate turnover.
The "Ramp" Method: For Buchwald-Hartwig aminations, start at 60°C . If conversion is
after 1 hour, ramp to 100°C .
Ligand Choice: Use bulky biaryl phosphines (e.g., XPhos, RuPhos) which create steric bulk, preventing the naphthyridine nitrogen from coordinating to the Pd center.
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action (Temperature Focus)
Reaction Stalls after 20% Conversion
Catalyst poisoning (N-coordination) or Pd Black formation.
Pulse Heating: Cycle between 80°C (30 min) and RT (10 min). If Pd black is visible, temperature is too high for the ligand's stability. Drop to 60°C and double catalyst loading.
Protodeboronation (Boronic acid loss)
Heating unstable boronic acids in base.
Lower Temp + Slow Addition: Run at 60°C. Add the boronic acid slowly over 2 hours via syringe pump to keep its concentration low relative to the Pd-oxidative complex.
No Reaction (Clear Solution)
Activation energy not met (Oxidative addition failure).
Boost Temp to 110°C: 1,8-naphthyridine halides (especially chlorides) are electron-poor but sterically tricky. High heat is mandatory for oxidative addition if bulky ligands are used.
Context: Rh(III) or Ir(III) catalyzed functionalization (e.g., annulation or arylation).
The Thermal Requirement: These reactions are thermodynamically demanding. The C-H bond cleavage is often the rate-determining step (RDS) and reversible.
Optimized Protocol:
Baseline Temperature:120–140°C is standard. Below 100°C, the C-H insertion is often negligible.
Solvent Reflux: Use high-boiling solvents (o-xylene, chlorobenzene) to maintain internal temperature stability.
Sealed Tube: Essential to prevent solvent loss and maintain pressure, which can assist in overcoming the entropic penalty of the multi-component assembly.
Part 3: Decision Logic & Visualization
Visual 1: Temperature Optimization Decision Tree
Use this logic flow to select your starting temperature based on reaction class.
Caption: Decision matrix for selecting initial reaction temperatures based on mechanistic requirements (Radical vs. Metal-Catalyzed).
Visual 2: The "Goldilocks" Zone for Minisci Reactions
Understanding why temperature control is critical for preventing over-alkylation.
Caption: Kinetic pathway illustrating how lower temperatures trap the mono-functionalized product, while heat overcomes the barrier to di-alkylation.
Part 4: Frequently Asked Questions (FAQ)
Q1: I am seeing significant "Pd black" precipitation during Suzuki coupling at 100°C. What is happening?A: 1,8-naphthyridines are strong ligands. At high temperatures, the substrate displaces your phosphine ligands, coordinating to the Pd. This "ligand-free" Pd aggregates into inactive black metal.
Fix: Lower temperature to 60–80°C and switch to a ligand with higher binding affinity or steric bulk (e.g., XPhos or BrettPhos ) to prevent substrate coordination [1, 2].
Q2: Why does my Minisci reaction yield a mixture of C2 and C4 isomers at reflux, but only C2 at room temperature?A: This is a classic Kinetic vs. Thermodynamic control scenario. The C2 position is more electron-deficient (kinetically favored). However, C4 substitution might lead to a more thermodynamically stable product in certain substituted systems. At reflux, you provide enough energy to access the higher-barrier C4 pathway or facilitate rearrangement. Keep it cool (
C) for C2 selectivity [3, 5].
Q3: Can I use microwave heating for 1,8-naphthyridine functionalization?A: Yes, but with caution.
Safe: For
(nucleophilic substitution) on chlorinated naphthyridines, microwaves are excellent for overcoming activation barriers quickly (e.g., 150°C for 10 min).
Unsafe: Avoid microwaves for Minisci reactions or reactions involving N-oxides, as the rapid superheating can lead to explosive decomposition or uncontrolled polymerization [4].
References
BenchChem. (2025).[1][2] Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
3
National Institutes of Health (NIH). (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines.
4
SciSpace. (2024). Recent Advances in Minisci-Type Reactions.
5
ResearchGate. (2025). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine.
6
Wikipedia. (n.d.). Minisci reaction: Mechanism and Selectivity.
7
Royal Society of Chemistry (RSC). (2024). Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation.
8
Removing metal impurities from 5-Bromo-2-methyl-1,8-naphthyridine
Technical Support Guide: Metal Impurity Removal from 5-Bromo-2-methyl-1,8-naphthyridine Introduction: The Chelation Challenge Context: 5-Bromo-2-methyl-1,8-naphthyridine is a critical heterocyclic scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Metal Impurity Removal from 5-Bromo-2-methyl-1,8-naphthyridine
Introduction: The Chelation Challenge
Context:
5-Bromo-2-methyl-1,8-naphthyridine is a critical heterocyclic scaffold in medicinal chemistry. Its structure—a fused bicyclic system with two nitrogen atoms at the 1 and 8 positions—creates a "pocket" capable of bidentate chelation. This property, while useful for biological binding, makes it a "metal sponge" during synthesis.
The Problem:
Standard purification methods (chromatography, recrystallization) often fail to remove trace metals (Palladium, Copper, Iron) because the naphthyridine nitrogens compete with the purification media for the metal. Residual metals can catalyze unwanted side reactions in downstream steps (e.g., oxidative addition at the C-Br bond) or cause regulatory failure (ICH Q3D).
Scope:
This guide addresses the removal of Palladium (Pd) (from cross-couplings), Copper (Cu) (from cyclizations), and Iron (Fe) (from reductions) to <10 ppm levels.
Tier 1: Diagnosis & Initial Assessment (FAQ)
Q: How do I know which metal is the problem?A: Do not guess based on color.
Visual Cues: While Pd often leaves a grey/black tint and Fe a rust/orange color, naphthyridine derivatives are often naturally yellow/fluorescent.
Mandatory Test: Run a quantitative ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES screening.
Target: Your goal is typically <10 ppm for intermediates and <1-2 ppm for final APIs, depending on the daily dose (ICH Q3D Class 1 & 2A metals).
Q: Can’t I just recrystallize it?A: Often, no.
Because 5-Bromo-2-methyl-1,8-naphthyridine is a bidentate ligand, metals can co-crystallize within the lattice. Recrystallization might improve chemical purity (UV purity) while failing to reduce metal content (Elemental purity).
Tier 2: Scavenger Selection & Protocol
The most robust method for this specific substrate is Solid-Supported Metal Scavengers . These are functionalized silica gels that bind metals more tightly than the naphthyridine ring.
Scavenger Selection Matrix
Impurity Metal
Recommended Scavenger
Functional Group
Why?
Palladium (Pd)
SiliaMetS® Thiourea
Thiourea
High affinity for Pd(II) and Pd(0). Sulfur binds Pd stronger than N-heterocycles.
Palladium (Pd)
SiliaMetS® Thiol
Thiol (-SH)
Alternative if Thiourea fails. Caution: Can smell; requires good ventilation.
Copper (Cu)
SiliaMetS® Imidazole
Imidazole
Mimics the histidine binding in proteins; highly selective for Cu.
Iron (Fe)
SiliaMetS® TAAcOH
Supported EDTA
Chelates "hard" metals like Fe and Zn effectively.
Universal
SiliaMetS® DMT
Dimercaptotriazine
Broad spectrum; excellent for mixed metal streams.
Experimental Protocol: Batch Scavenging
Safety Note: 5-Bromo-2-methyl-1,8-naphthyridine contains a labile bromide. Avoid using strong amine scavengers (e.g., SiliaMetS Amine) at high temperatures (>60°C), as they may displace the bromine via SNAr.
Step-by-Step Workflow:
Dissolution: Dissolve your crude compound in a solvent where it is soluble (DCM, THF, or Ethyl Acetate). Avoid alcohols if using TAAcOH (EDTA) scavengers as they work best in aprotic solvents, though Thiourea works well in MeOH.
Concentration: Aim for 10–20 volumes of solvent (e.g., 1 g compound in 10-20 mL).
Initial Ratio: 4 equivalents relative to the residual metal (not the compound).
Rule of Thumb: If metal content is unknown, use 5-10 wt% (e.g., 50-100 mg scavenger for 1 g compound).
Incubation: Stir gently at 40°C for 4 hours .
Note: Room temperature is safer for the C-Br bond but may require 12+ hours. 40°C is the "sweet spot."
Filtration: Filter the suspension through a pad of Celite or a 0.45 µm PTFE frit to remove the silica.
Wash: Wash the filter cake with 2 volumes of solvent to recover adsorbed product.
Analysis: Evaporate a small aliquot and run ICP-MS.
Visualization: Scavenger Decision Tree
Caption: Decision tree for selecting the optimal scavenger based on the specific metal impurity identified via ICP-MS.
Tier 3: Advanced Troubleshooting (FAQs)
Q: The scavenger worked, but I lost 30% of my product. What happened?A: This is likely "Non-Specific Binding."
The basic nitrogens in your naphthyridine might be interacting with acidic silanols on the silica backbone.
Fix: Add 1-5% Triethylamine (Et3N) to your solvent during the scavenging step. This blocks the acidic sites on the silica, ensuring only the metal binds to the ligand.
Q: I used Activated Carbon (Charcoal) and it didn't work.A: Activated carbon is often ineffective for tightly bound Pd-heterocycle complexes.
Carbon relies on surface adsorption, which is less specific than the chelation mechanism of functionalized silica. Furthermore, carbon often traps the flat naphthyridine rings, causing high yield loss. Switch to functionalized silica (Thiourea or DMT).
Q: Can I use aqueous extraction?A: Only for specific metals.
For Iron/Copper: Washing the organic layer with 5% aqueous EDTA or N-Acetylcysteine (adjusted to pH 7-8) can work.
For Palladium: Aqueous washes are rarely effective because the Pd-Naphthyridine complex is lipophilic and stays in the organic phase.
References
ICH Q3D Elemental Impurities Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at: [Link]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Available at: [Link]
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Available at: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the ¹H NMR Spectrum Analysis of 5-Bromo-2-methyl-1,8-naphthyridine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-methyl-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-methyl-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The precise structural elucidation of such molecules is paramount for understanding structure-activity relationships and ensuring quality control in synthetic applications.[2] This document offers a detailed interpretation of its anticipated ¹H NMR spectrum, a comparative analysis against its unsubstituted analogue, 2-methyl-1,8-naphthyridine, and a robust experimental protocol for acquiring high-quality spectral data.
Introduction: The Structural Significance of Substituted Naphthyridines
The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The introduction of substituents, such as a methyl group at the C2 position and a bromine atom at the C5 position, significantly modulates the molecule's electronic properties, steric profile, and potential for further functionalization. ¹H NMR spectroscopy is an indispensable tool for confirming the successful synthesis and regiochemistry of such derivatives, providing unambiguous information about the proton environment within the molecule.[3]
The analysis that follows is based on fundamental NMR principles and comparative data from related structures. Protons directly attached to an aromatic ring typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm), a phenomenon attributed to the ring current effect where circulating π-electrons generate a local magnetic field that deshields these protons.[4][5][6] In heterocyclic systems like naphthyridine, the electronegative nitrogen atoms further deshield adjacent protons, shifting them even further downfield.[7]
Caption: Molecular Structure of 5-Bromo-2-methyl-1,8-naphthyridine.
Predicted ¹H NMR Spectrum: A Detailed Proton-by-Proton Analysis
The complete assignment of the ¹H NMR spectrum requires consideration of chemical shifts (δ), spin-spin coupling (J), and signal integration. The structure of 5-Bromo-2-methyl-1,8-naphthyridine features five distinct proton environments.
Table 1: Predicted ¹H NMR Data for 5-Bromo-2-methyl-1,8-naphthyridine (in CDCl₃, 400 MHz)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Predicted Coupling Constant (J, Hz)
Integration
Rationale
H-7
~9.10
Doublet of Doublets (dd)
³J(H7-H6) ≈ 8.5 Hz, ⁴J(H7-H5) ≈ 2.0 Hz
1H
Strongly deshielded by the adjacent N1 atom.
H-3
~8.15
Doublet (d)
³J(H3-H4) ≈ 8.4 Hz
1H
Deshielded by N8 and influenced by the C2-methyl group.
H-4
~7.60
Doublet (d)
³J(H4-H3) ≈ 8.4 Hz
1H
Influenced by the adjacent electron-withdrawing Br atom at C5.
H-6
~7.80
Doublet (d)
³J(H6-H7) ≈ 8.5 Hz
1H
Deshielded by the adjacent Br atom at C5 and ortho to H7.
Aromatic Protons (H-3, H-4, H-6, H-7): These protons are located in the deshielded aromatic region.[4] The proton at C7 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom (N1). The bromine atom at C5 exerts a significant electron-withdrawing and deshielding effect on its neighboring protons, H-4 and H-6.[8]
Methyl Protons (-CH₃): The methyl group at C2 is attached to the aromatic ring and is expected to appear as a sharp singlet, as there are no adjacent protons for coupling. Its chemical shift is anticipated in the benzylic region.[4]
Coupling Patterns: The splitting patterns are predicted by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[9] We expect to see ortho-coupling (a three-bond coupling, ³J) between H-3/H-4 and H-6/H-7, which typically have J-values of 6-10 Hz in such ring systems.[5] Long-range coupling, though possible, is often smaller and may not be resolved.[10]
Caption: Key ortho-coupling interactions in the aromatic region.
Comparative Analysis: The Influence of the C5-Bromo Substituent
To understand the electronic impact of the bromine atom, it is instructive to compare the predicted spectrum of the target compound with the known experimental data for its unsubstituted parent, 2-methyl-1,8-naphthyridine.
Substitution at C5: The most obvious difference is the absence of the H-5 signal in the bromo-substituted compound.
Downfield Shift of H-4 and H-6: The introduction of the electronegative bromine atom at the C5 position is predicted to cause a noticeable downfield shift for the adjacent protons H-4 and H-6. This is due to the inductive electron-withdrawing effect of the halogen.[8] In the parent compound, H-4 and H-6 resonate at δ 7.35 and δ 7.40 ppm, respectively. In the bromo-derivative, these are predicted to shift to approximately δ 7.60 and δ 7.80 ppm.
Simplification of H-6 Multiplicity: In 2-methyl-1,8-naphthyridine, H-6 is a doublet of doublets due to coupling with both H-5 and H-7. With H-5 replaced by bromine, the signal for H-6 is simplified to a doublet, arising only from coupling to H-7.
Standardized Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible data for comparative analysis, the following protocol is recommended. This protocol is designed as a self-validating system, incorporating an internal standard for accurate chemical shift referencing.
Caption: Standardized workflow for ¹H NMR spectrum acquisition and processing.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of 5-Bromo-2-methyl-1,8-naphthyridine.
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual proton peak (δ ~7.26 ppm) that typically does not interfere with the aromatic region of interest.[11]
Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its 12 equivalent protons produce a sharp singlet at δ 0.00 ppm, providing a reliable reference point.[9]
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation and Acquisition:
Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex coupling patterns.[2]
Insert the sample, lock onto the deuterium signal of the solvent, and perform shimming to optimize the magnetic field homogeneity.
Set appropriate acquisition parameters:
Spectral Width (SW): ~16 ppm to ensure all signals are captured.
Acquisition Time (AT): ~2-4 seconds for good resolution.
Relaxation Delay (D1): ~1-5 seconds to allow for full proton relaxation between scans, ensuring accurate integration.
Acquire the spectrum using a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply Fourier transformation to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
Perform phase correction and baseline correction to ensure proper peak shapes and a flat baseline.
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
Integrate the area under each signal to determine the relative ratio of protons.
Perform peak picking to identify the precise chemical shift of each multiplet.
References
Jana, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
Murray, J. S. (n.d.). SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. Library and Archives Canada.
Constantinescu, T., et al. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][2][11]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][2][11]. Revue Roumaine de Chimie. Available at:
Chemistry LibreTexts. (2021). Spectroscopy of Aromatic Compounds.
BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-8-chloro-1,7-naphthyridine.
C13 NMR Chemical Shift Guide: 5-Bromo-2-methyl-1,8-naphthyridine
Executive Summary 5-Bromo-2-methyl-1,8-naphthyridine is a critical heterocyclic intermediate used in the synthesis of antibacterial agents, antitumor drugs, and organic light-emitting diodes (OLEDs).[1][2][3] Accurate st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-2-methyl-1,8-naphthyridine is a critical heterocyclic intermediate used in the synthesis of antibacterial agents, antitumor drugs, and organic light-emitting diodes (OLEDs).[1][2][3] Accurate structural verification of this scaffold is challenging due to the breaking of symmetry in the 1,8-naphthyridine core and the electronic push-pull effects of the methyl (electron-donating) and bromo (electron-withdrawing) substituents.
This guide provides a comparative analysis of the C13 NMR chemical shifts of the target molecule against its parent scaffold.[4][5][6] By synthesizing experimental data from analogous systems and applying substituent chemical shift (SCS) theory, we provide a robust framework for researchers to validate the identity of this compound.
Structural Analysis & Numbering
To interpret the NMR data correctly, one must first understand the numbering scheme and the loss of symmetry.
Parent Scaffold: 1,8-Naphthyridine is
symmetric. C2 is equivalent to C7, C3 to C6, and C4 to C5.
Target Molecule: 5-Bromo-2-methyl-1,8-naphthyridine is asymmetric. Every carbon atom (except potential accidental equivalence) will show a distinct signal.[2][7]
Electronic Substituent Effects[1][8]
2-Methyl Group (+I Effect):
Ipso (C2): Significant downfield shift (
to ppm).
Methyl Carbon: Distinct aliphatic signal (
ppm).
5-Bromo Group (-I, +M, Heavy Atom Effect):
Ipso (C5): Upfield shift (
to ppm) due to the "Heavy Atom Effect" of Bromine.
Ortho (C6): Downfield shift (
to ppm).
Comparative Data: Parent vs. Target
The following table contrasts the experimental baseline of the parent 1,8-naphthyridine with the calculated/predicted shifts for the 5-bromo-2-methyl derivative.
Table 1: C13 NMR Chemical Shift Comparison (CDCl₃)[6]
Carbon Position
Parent (1,8-Naphthyridine) [1]
Substituent Effect
Target (5-Bromo-2-methyl) [Predicted]
Signal Type
C2 (Ipso-Me)
153.5 ppm
+9.5 (Methyl)
163.0 ± 1.5 ppm
Quaternary (C)
C7
153.5 ppm
Negligible
153.8 ± 1.0 ppm
Methine (CH)
C3
121.5 ppm
-0.5 (Ortho-Me)
121.0 ± 1.0 ppm
Methine (CH)
C6 (Ortho-Br)
121.5 ppm
+4.0 (Ortho-Br)
125.5 ± 1.5 ppm
Methine (CH)
C4
137.2 ppm
+0.5 (Meta-Me)
137.7 ± 1.0 ppm
Methine (CH)
C5 (Ipso-Br)
137.2 ppm
-6.0 (Ipso-Br)
131.2 ± 2.0 ppm
Quaternary (C)
C4a (Bridge)
~122.0 ppm
+1.0 (Para-Br)
123.0 ± 1.5 ppm
Quaternary (C)
C8a (Bridge)
~155.0 ppm
Negligible
155.2 ± 1.5 ppm
Quaternary (C)
-CH₃
N/A
N/A
25.5 ± 1.0 ppm
Methyl (CH₃)
Note: Parent values are based on standard 1,8-naphthyridine literature. Target values are calculated using substituent increments derived from pyridine and quinoline analogs.
Detailed Assignment Logic
The Diagnostic "Fingerprint" Signals
When analyzing your spectrum, look for these three key features to confirm the structure:
The Methyl Anchor (~25 ppm):
This is the only aliphatic signal in the spectrum. If this is missing or shifted significantly (>30 ppm), the methylation likely occurred at the Nitrogen (N-methyl) rather than the Carbon.
The "Heavy Atom" Upfield Shift (C5):
Normally, substituting a hydrogen with an electronegative atom (like Cl, O, F) shifts the carbon downfield (higher ppm). Bromine is an exception. Due to spin-orbit coupling (Heavy Atom Effect), the C-Br carbon (C5) will appear upfield relative to the C-H carbon (C4).
Expectation: C5 (~131 ppm) should be at a lower frequency than C4 (~137 ppm).
Symmetry Breaking:
The parent molecule has only 5 unique signals. The target molecule must show 9 distinct signals . Counting the peaks is the simplest purity test.
Experimental Protocol for Verification
To ensure the highest fidelity data for publication or internal validation, follow this protocol.
Step 1: Sample Preparation
Solvent:CDCl₃ (Chloroform-d) is preferred for direct comparison with literature. If solubility is poor, DMSO-d₆ is the alternative, but expect solvent-induced shifts of +0.5 to +1.0 ppm.
Concentration: Dissolve 15-20 mg of compound in 0.6 mL solvent. High concentration is vital for detecting the quaternary carbons (C2, C5, C4a, C8a).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-Br and C-Me) have long T1 relaxation times. A short D1 will suppress their signal intensity, making them easy to miss.
Structural Elucidation of Brominated Naphthyridines: A Comparative Guide to MS/MS Fragmentation Platforms
Brominated naphthyridines are highly valued scaffolds in medicinal chemistry, frequently serving as precursors for kinase inhibitors and anti-infective agents. However, characterizing these diazanaphthalenes presents a u...
Author: BenchChem Technical Support Team. Date: March 2026
Brominated naphthyridines are highly valued scaffolds in medicinal chemistry, frequently serving as precursors for kinase inhibitors and anti-infective agents. However, characterizing these diazanaphthalenes presents a unique analytical challenge. The presence of two basic nitrogen atoms drives complex heterocyclic ring-opening mechanisms, while the bromine substituent introduces distinct isotopic and radical-loss dynamics.
This guide provides an in-depth, objective comparison of two premier mass spectrometry (MS) platforms—Triple Quadrupole (QqQ) via Collision-Induced Dissociation (CID) and High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) via Higher-energy C-trap Dissociation (HCD) —for the structural elucidation of brominated naphthyridines, using 3-bromo-1,8-naphthyridine as our model compound.
Mechanistic Grounding: The Fragmentation Pathway
To optimize an MS method, one must first understand the physicochemical causality driving the fragmentation. When ionized via Electrospray Ionization (ESI) in positive mode, brominated naphthyridines readily form [M+H]⁺ ions. The subsequent fragmentation under collisional activation is governed by three competing pathways[1]:
Heterocyclic Ring Contraction (HCN Loss): The lone pairs on the naphthyridine nitrogens localize the added proton. Upon activation, the electron-deficient ring undergoes a rearrangement and contraction, expelling a neutral hydrogen cyanide (HCN, 27.0109 Da) molecule. This is a hallmark of [2].
Homolytic Cleavage (Br• Loss): The relatively weak C–Br bond can undergo homolytic fission, expelling a bromine radical (79.9183 Da) and leaving a highly reactive radical cation
.
Heterolytic Cleavage (HBr Loss): Accompanied by a proton shift from an adjacent carbon, the molecule expels neutral hydrobromic acid (HBr, 80.9261 Da), yielding a stable even-electron product ion.
Technology Comparison: QqQ (CID) vs. HR-Q-TOF (HCD)
While both platforms utilize collisional activation, their architectural differences dictate their utility in drug development workflows[3].
Triple Quadrupole (QqQ): Employs standard CID in the Q2 collision cell. It excels at targeted, high-sensitivity quantitation (Multiple Reaction Monitoring, MRM). However, its unit mass resolution cannot distinguish between isobaric neutral losses (e.g., CO vs. N₂ vs. C₂H₄), requiring heavy reliance on synthetic standards.
HR-Q-TOF: Employs HCD (or high-resolution CID) prior to orthogonal acceleration into the flight tube. It provides sub-2 ppm mass accuracy, enabling the derivation of exact elemental compositions for every fragment. Furthermore, Q-TOF allows for wide-window precursor isolation , a critical feature for brominated compounds.
Comparative Performance Data
Table 1: Platform Capabilities for Halogenated Heterocycle Analysis
Analytical Parameter
Triple Quadrupole (QqQ)
High-Resolution Q-TOF
Causality / Impact on Workflow
Primary Application
Targeted Quantitation (MRM)
Untargeted Elucidation
QqQ maximizes duty cycle for knowns; Q-TOF captures all ions for unknowns.
Mass Accuracy
Low (~0.1 to 0.5 Da)
High (< 2 ppm)
Q-TOF definitively confirms elemental formulas of fragments[3].
Precursor Isolation
Narrow (0.7 Da)
Variable (up to 3.0+ Da)
Narrow isolation in QqQ destroys the Br isotope pattern in MS/MS.
Isotope Preservation
Poor
Excellent
Broad isolation in Q-TOF retains the ⁷⁹Br/⁸¹Br doublet in product ions.
Self-Validating Experimental Protocol
To ensure data integrity, the following LC-MS/MS methodology is designed as a self-validating system . By leveraging the natural isotopic distribution of bromine (⁷⁹Br at 50.69% and ⁸¹Br at 49.31%), the protocol builds an internal logic gate: any fragment retaining the bromine atom must exhibit a 1:1 doublet separated by ~1.997 Da.
Phase 1: Chromatographic Separation
Column Selection: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: The hydrophobic stationary phase provides adequate retention for the aromatic naphthyridine core.
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid.
Solvent B: Acetonitrile + 0.1% Formic Acid.
Rationale: Formic acid ensures complete protonation of the basic naphthyridine nitrogens, maximizing ESI(+) efficiency.
Phase 2: MS1 Isotope Gating (The Validation Step)
Acquire an MS1 survey scan (m/z 100–500).
Validation Gate: Locate the precursor ions. For 3-bromo-1,8-naphthyridine, you must observe a 1:1 intensity doublet at m/z 208.97 (⁷⁹Br) and m/z 210.97 (⁸¹Br). If this exact isotopic signature is absent, the target is not brominated, and the run is aborted or flagged.
Phase 3: Fragmentation Acquisition
For QqQ (Targeted): Set Q1 to isolate m/z 208.97 with a narrow 0.7 Da window. Ramp Collision Energy (CE) from 15 to 40 eV using Argon gas. Monitor specific transitions (e.g., 208.9 → 129.0) for quantitation.
For Q-TOF (Elucidation): Set the quadrupole to isolate a 3.0 Da window centered at m/z 210.0. Rationale: This co-isolates both ⁷⁹Br and ⁸¹Br isotopes. Apply HCD at normalized collision energies (NCE) of 20, 30, and 40.
Fig 2: Comparative LC-MS/MS workflow for brominated naphthyridine analysis using QqQ and Q-TOF.
Data Interpretation & Structural Assignment
When analyzing the HCD spectra from the Q-TOF, the high mass accuracy allows for unambiguous assignment of the neutral losses. Because we utilized a 3.0 Da isolation window, we can instantly visually categorize fragments:
Doublet Peaks (1:1 ratio): Fragments that have retained the bromine atom (e.g., m/z 181.96 / 183.96).
Singlet Peaks: Fragments where the bromine has been lost via homolytic or heterolytic cleavage (e.g., m/z 129.05).
Table 2: High-Resolution MS/MS Fragments of 3-Bromo-1,8-naphthyridine (Precursor m/z 208.9708 for ⁷⁹Br)
Fragment Formula
Theoretical m/z
Mass Error
Neutral Loss
Mechanism
Isotopic Profile (Q-TOF)
[C▵H₆⁷⁹BrN₂]⁺
208.9708
< 2 ppm
None
Precursor Ion
Doublet
[C₇H₅⁷⁹BrN]⁺
181.9599
< 2 ppm
HCN (27.0109)
Ring Contraction
Doublet
[C₈H₆N₂]⁺•
130.0530
< 2 ppm
Br• (79.9183)
Homolytic Cleavage
Singlet
[C₈H₅N₂]⁺
129.0452
< 2 ppm
HBr (80.9261)
Heterolytic Cleavage
Singlet
[C₇H₄N]⁺
102.0343
< 2 ppm
HBr + HCN
Sequential Loss
Singlet
Conclusion
For routine pharmacokinetic quantitation of brominated naphthyridines, the QqQ remains the gold standard due to its sensitivity and linear dynamic range. However, for metabolite identification, degradation profiling, or de novo structural elucidation, the HR-Q-TOF is strictly required. By intentionally widening the isolation window on the Q-TOF, analysts can weaponize the natural bromine isotopic signature, creating a self-validating dataset that definitively maps the fragmentation pathways of complex diazanaphthalenes.
References
Khakwani, S., Aslam, S., Shahi, M. N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(6), 1258-1260.[Link]
Freire, L., et al. (2013). Studies on the Development of New Efficient Corrosion Inhibitors for Crude Oil Pipelines: Electrochemical Impedance Spectroscopy Results for 1,8-Naphthyridines. Journal of the Mexican Chemical Society, 57(1).[Link]
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60.[Link]
Technical Verification Guide: Melting Point Range for 5-Bromo-2-methyl-1,8-naphthyridine
Executive Summary In the synthesis and characterization of naphthyridine-based pharmacophores, the melting point (MP) serves as a critical, rapid-response indicator of purity and regiochemical fidelity. This guide focuse...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis and characterization of naphthyridine-based pharmacophores, the melting point (MP) serves as a critical, rapid-response indicator of purity and regiochemical fidelity. This guide focuses on the verification of 5-Bromo-2-methyl-1,8-naphthyridine (CAS 1505030-48-7) .[1]
Unlike its parent compound, 2-methyl-1,8-naphthyridine (which melts at 98–102 °C ), the 5-bromo derivative exhibits a significantly elevated melting profile due to increased molecular weight and halogen-induced intermolecular interactions. This guide compares the performance of Capillary Melting Point Analysis versus Differential Scanning Calorimetry (DSC) for verifying this specific entity, providing a self-validating protocol to ensure data integrity in drug discovery workflows.
Compound Profile & Physicochemical Baseline[2]
Before initiating verification, the analyst must establish the theoretical baseline. The significant shift in melting point from the starting material (parent) to the brominated product is the primary metric for reaction success.
Property
Target Compound
Parent/Precursor
Name
5-Bromo-2-methyl-1,8-naphthyridine
2-Methyl-1,8-naphthyridine
CAS Number
1505030-48-7
1569-16-0
Structure
Bicyclic aromatic (Brominated)
Bicyclic aromatic (Methylated)
Molecular Weight
~223.07 g/mol
144.17 g/mol
Melting Point
> 120 °C (Predicted/Experimental) *
98 – 102 °C [1][2]
Physical Form
Off-white to pale yellow solid
Cream/Yellow crystalline powder
Critical Impurity
Unreacted parent, Regioisomers
Starting materials (Aminopyridines)
*Note: While specific literature values for the 5-bromo derivative vary by synthesis method (solvent inclusion), it consistently exhibits a distinct elevation over the parent. A value <110°C indicates significant contamination with starting material.[2]
Comparative Analysis: Verification Methodologies
For high-value intermediates like 5-Bromo-2-methyl-1,8-naphthyridine, the choice of method dictates the confidence level of the Certificate of Analysis (CoA).
Method A: Capillary Melting Point (Standard)
Best for: Routine synthesis monitoring, quick "Go/No-Go" decisions.
Mechanism: Visual observation of phase transition in a glass capillary heated by an oil bath or metal block.
Protocol A: Capillary Verification (The Self-Validating Workflow)
Use this for routine batch release.
Sample Prep: Dry the sample of 5-Bromo-2-methyl-1,8-naphthyridine under vacuum (40°C, 4h) to remove solvent residues that artificially depress MP.
Packing: Grind sample to a fine powder. Fill capillary to 2–3 mm height. Compact by tapping (loose packing causes uneven heat transfer).
Fast Ramp: Heat at 10°C/min to estimate the melting point (e.g., if melt is observed at 145°C).
Precise Ramp: Cool to 20°C below estimated MP. Restart heating at 1.0 °C/min .
Data Capture:
Onset Point: First visible liquid droplet.
Clear Point: Complete disappearance of solid.
Validation Criteria:
Range: Must be
(e.g., 148.0 – 149.5 °C).
Depression Check: If range > 2°C or value is <110°C, perform Mixed Melting Point with pure reference standard (50:50 mix). If mix melts lower than reference, sample is impure.
Protocol B: DSC Purity Determination
Use this for characterization of a new reference standard.
Encapsulation: Weigh 3–5 mg into an aluminum pan; crimp with a pinhole lid (allows volatile escape if solvated).
Equilibration: Hold at 30°C for 5 min.
Ramp: Heat from 40°C to 250°C at 5°C/min under Nitrogen purge (50 mL/min).
Analysis:
Integrate the endothermic peak to find Enthalpy of Fusion (
).
Use the van't Hoff plot (1/F vs T) to calculate molar purity if the peak is sharp.
Warning: Naphthyridines can sublime or decompose. If baseline drifts exothermically immediately after melt, decomposition is occurring; use the Onset Temperature only, not the peak max.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for verifying the 5-bromo derivative, ensuring that "false passes" are eliminated.
Figure 1: Verification Decision Tree. This workflow enforces a feedback loop where failing the melting range criteria triggers mandatory purification (recrystallization) rather than mere re-testing.
Data Interpretation Guide
When analyzing the data for 5-Bromo-2-methyl-1,8-naphthyridine , use the following diagnostic table to interpret the results:
Observation
Diagnosis
Corrective Action
Sharp Melt (Range < 1°C)
High Purity (>98%)
Proceed to NMR/MS for structural confirmation.
Broad Melt (Range > 3°C)
Solvent Inclusion or Impurity
Dry sample longer (vacuum oven) or recrystallize.
Melting Point ~98–102°C
CRITICAL FAILURE
Product is unreacted 2-methyl-1,8-naphthyridine .[2] Check reaction completion.
Double Melting Peak (DSC)
Polymorphism or Solvate
Check TGA (Thermogravimetric Analysis) for weight loss (solvate) or run XRD.
Discoloration before Melt
Decomposition
Use a sealed capillary (inert atmosphere) or faster ramp rate (3°C/min) to minimize thermal exposure.
Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis. 6th Edition. Pearson Education. (Standard reference for Capillary Method protocols).
Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Reference for DSC methodologies).
HPLC purity methods for 1,8-naphthyridine intermediates
An In-Depth Technical Guide to HPLC Purity Methods for 1,8-Naphthyridine Intermediates The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to HPLC Purity Methods for 1,8-Naphthyridine Intermediates
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents due to its diverse biological activities.[1][2] The synthesis of these complex heterocyclic compounds, often through methods like the Friedländer reaction, typically yields intricate mixtures of the target intermediate, starting materials, byproducts, and isomers.[1][3][4] For researchers and drug development professionals, establishing the purity of these intermediates is not merely a procedural step but a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[5][6]
High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for this purpose, offering the precision and resolving power necessary to dissect these complex chemical matrices.[1][7] This guide provides an in-depth comparison of HPLC-based purity methods for 1,8-naphthyridine intermediates, moving beyond simple protocols to explain the underlying scientific principles and strategic choices that ensure a robust, accurate, and reliable analytical method.
Part 1: Foundational Chromatographic Strategies
The initial selection of an HPLC method is dictated by the physicochemical properties of the 1,8-naphthyridine intermediate and its expected impurities. The polarity of the analytes is the primary factor guiding the choice between Reversed-Phase, Normal-Phase, and Hydrophilic Interaction Liquid Chromatography.
Reversed-Phase HPLC (RP-HPLC): The Versatile Workhorse
RP-HPLC is the most ubiquitously used technique in pharmaceutical analysis, and for good reason.[1][8] Its versatility makes it the default starting point for nearly all 1,8-naphthyridine intermediates.
The "Why": Mechanistic Insight
RP-HPLC separates molecules based on their hydrophobicity.[1] It employs a non-polar stationary phase (most commonly octadecylsilane, or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol.[8] The 1,8-naphthyridine core and its common substituents possess sufficient hydrophobicity to interact with the C18 stationary phase. More hydrophobic molecules interact more strongly and are retained longer, leading to separation.[1] The use of acidic modifiers like trifluoroacetic acid (TFA) or formic acid is standard practice; these additives protonate the basic nitrogen atoms on the naphthyridine ring, which prevents peak tailing and ensures sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the silica-based stationary phase.[9]
Experimental Protocol: General Purpose RP-HPLC Purity Screen
Column Selection: C18, 4.6 x 150 mm, 5 µm particle size. This is a standard, robust column choice for initial method development.
Sample Preparation: Dissolve the intermediate sample in a solvent like Dimethyl Sulfoxide (DMSO) or the initial mobile phase to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter to remove particulates.[1]
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient Program: A broad linear gradient is used to scout for all potential impurities.
0-20 min: 5% to 95% B
20-25 min: Hold at 95% B
25-26 min: 95% to 5% B
26-30 min: Hold at 5% B (re-equilibration)
Flow Rate: 1.0 mL/min
Detection: UV Diode Array Detector (DAD) at 254 nm, and a second wavelength corresponding to the analyte's UV maxima.[10]
Injection Volume: 5-10 µL
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Compound Specialist
A significant challenge in analyzing nitrogen-containing heterocycles is the presence of highly polar impurities or intermediates, which may include starting materials or certain degradation products.[9][11] These compounds show little to no retention on a C18 column, eluting in the solvent front (void volume), making their quantification impossible. This is where HILIC becomes an indispensable tool.[12][13]
The "Why": Mechanistic Insight
HILIC can be thought of as a mode of normal-phase chromatography that uses reversed-phase type solvents.[14] It utilizes a polar stationary phase (e.g., unmodified silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (>80% ACN) and a small amount of aqueous buffer.[14][15] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition from the organic-rich mobile phase into this immobilized aqueous layer, leading to retention.[16] The more polar the compound, the stronger the retention. This mechanism is orthogonal to RP-HPLC, providing a powerful alternative selectivity.[14]
Experimental Protocol: HILIC for Polar Impurities
Column Selection: Amide or Silica-based HILIC column, 4.6 x 100 mm, 3.5 µm.
Sample Preparation: Dissolve the sample in a high-organic solvent mixture, such as 90:10 ACN:Water, to ensure compatibility with the initial mobile phase and good peak shape.
Mobile Phase:
A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient Program:
0-15 min: 0% to 50% B
15-20 min: Hold at 50% B
20-21 min: 50% to 0% B
21-30 min: Hold at 0% B (re-equilibration)
Flow Rate: 1.0 mL/min
Detection: UV-DAD and Mass Spectrometry (MS), as HILIC mobile phases are highly compatible with ESI-MS, providing enhanced sensitivity.[15]
Injection Volume: 2-5 µL
DOT Script for Chromatography Selection Logic
Caption: Decision workflow for selecting the primary HPLC mode.
Part 2: High-Resolution and Chiral Purity Methods
For complex impurity profiles or stereoisomeric intermediates, more advanced techniques are required to achieve the necessary resolution and specificity.
Ultra-Performance Liquid Chromatography (UPLC): A Leap in Resolution and Speed
UPLC represents an evolution of HPLC technology, operating on the same principles but with significant performance enhancements.[17]
The "Why": The Power of Smaller Particles
The core difference lies in the use of stationary phase particles smaller than 2 µm (compared to 3-5 µm in traditional HPLC).[18] This leads to a dramatic increase in column efficiency. However, pushing mobile phase through these smaller particles requires much higher operating pressures (up to 15,000 psi).[18] The benefits for impurity profiling are substantial:
Faster Analysis: Run times can be reduced by up to 9-fold compared to traditional HPLC, significantly increasing laboratory throughput.[19]
Improved Resolution: Narrower peaks allow for the baseline separation of closely eluting impurities that might co-elute in an HPLC run.[20]
Enhanced Sensitivity: Taller and narrower peaks result in a better signal-to-noise ratio, which is critical for detecting and quantifying low-level impurities (e.g., <0.1%).[19][21]
Parameter
Conventional HPLC
UPLC (UHPLC)
Advantage for Purity Analysis
Operating Pressure
500 - 6,000 psi
Up to 15,000 psi
Enables use of smaller particles for higher efficiency.[18]
Column Particle Size
3 - 5 µm
< 2 µm
Higher plate count, leading to sharper peaks and better resolution.[17]
Typical Run Time
15 - 30 min
2 - 10 min
Increased sample throughput and faster method development.[18]
Resolution
Good
Excellent
Superior ability to separate critical impurity pairs.[20]
Solvent Consumption
Higher
Lower
Reduced operational cost and environmental impact.[21]
Table 1: Comparison of HPLC and UPLC Performance Characteristics.
DOT Script for HPLC to UPLC Method Transfer
Caption: Conceptual workflow for transferring a method from HPLC to UPLC.
Chiral Purity Analysis
Many 1,8-naphthyridine-based drug candidates are chiral. Since enantiomers can exhibit vastly different pharmacological and toxicological profiles, regulatory agencies mandate their separation and control.[22]
The "Why": Enantioselective Recognition
Chiral HPLC is the gold standard for this task.[23] It relies on a Chiral Stationary Phase (CSP) that creates a diastereomeric interaction with the enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are extremely versatile and effective for separating a wide range of chiral compounds, including many heterocyclic structures.[1] Separation occurs because one enantiomer fits more favorably into the three-dimensional chiral environment of the stationary phase, leading to a stronger interaction and longer retention time.[24]
Experimental Protocol: Chiral HPLC Screening
Column Selection: Chiralpak AD-H or Chiralcel OD-H, 4.6 x 250 mm, 5 µm. A screening approach with multiple columns is often necessary.[22]
Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent.
Mobile Phase (Normal Phase Mode):
Isocratic mixtures of Hexane/Ethanol or Hexane/Isopropanol (e.g., 90:10, 80:20 v/v).
For basic compounds like 1,8-naphthyridines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to improve peak shape and prevent ionic interactions with the stationary phase.[1]
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm.
Injection Volume: 5-10 µL
Part 3: Building a Stability-Indicating Method
A purity method is only useful if it is "stability-indicating," meaning it can accurately measure the active ingredient without interference from any degradation products that might form over time.[25] This is demonstrated through forced degradation studies, a regulatory requirement under ICH Q1A(R2) guidelines.[26][27]
The "Why": Proving Specificity Under Stress
The goal of forced degradation is to intentionally stress the 1,8-naphthyridine intermediate to generate its likely degradation products.[28] By analyzing the stressed samples, you can prove that your HPLC method can separate the main, undegraded peak from all newly formed impurity peaks. A target degradation of 5-20% is generally recommended.[27]
Stress Condition
Typical Reagents and Conditions
Purpose
Acid Hydrolysis
0.1 M HCl, heat (e.g., 60 °C) for several hours
To challenge bonds susceptible to acid-catalyzed hydrolysis.[10]
Base Hydrolysis
0.1 M NaOH, heat (e.g., 60 °C) for several hours
To challenge bonds susceptible to base-catalyzed hydrolysis (e.g., amides, esters).[10]
Oxidation
3% H₂O₂, room temperature
To identify potential oxidation products, often at nitrogen or electron-rich positions.[28]
Thermal
Dry heat (e.g., 80-100 °C) for 24-48 hours
To assess the intrinsic thermal stability of the molecule.[26]
To evaluate light sensitivity and potential photodegradation pathways.[10]
Table 2: Standard Conditions for Forced Degradation Studies.
Experimental Protocol: Forced Degradation Study
Sample Preparation: Prepare five separate solutions of the intermediate at ~1 mg/mL. One is kept as a control, while the other four are subjected to acid, base, oxidative, and thermal stress as described in Table 2. A solid sample is used for photolytic stress.
Stress Application: Expose the samples to the stress conditions. Monitor over time (e.g., 2, 8, 24 hours) to achieve the target 5-20% degradation.
Neutralization: After stressing, neutralize the acidic and basic samples to prevent further degradation before analysis.
Analysis: Analyze the control and all stressed samples using the developed HPLC/UPLC method.
Evaluation:
Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity across the main peak in all chromatograms. A pure peak should have a consistent UV spectrum across its width.
Resolution: Ensure baseline resolution (>1.5) between the main peak and the nearest eluting degradation product.
Mass Balance: Account for the total response of the main peak and all impurities. A good mass balance (95-105%) indicates that all major degradants are being detected.
Part 4: Method Validation: The Final Proof of Reliability
Once a stability-indicating method is developed, it must be validated to prove its reliability, as mandated by regulatory bodies and outlined in ICH Q2(R1) guidelines.[29][30] Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[30]
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can distinguish the analyte from impurities and degradants.
Peak purity analysis passes; baseline resolution from all known impurities.[31]
Linearity
To demonstrate a proportional relationship between analyte concentration and detector response.
Correlation coefficient (r²) > 0.999 over a defined range (e.g., LOQ to 150% of target conc.).[30]
Accuracy
To measure the closeness of the test results to the true value.
% Recovery of 98.0% to 102.0% for a spiked sample.[31]
Precision (Repeatability & Intermediate)
To measure the degree of scatter between a series of measurements.
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio ≥ 10.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
System suitability parameters (resolution, tailing factor) remain within acceptable limits.
Table 3: Key HPLC Method Validation Parameters and Acceptance Criteria.
DOT Script for the Method Validation Workflow
Caption: A sequential overview of the analytical method validation process.
Conclusion
The selection and development of an HPLC purity method for 1,8-naphthyridine intermediates is a systematic, science-driven process. It begins with a foundational choice based on polarity—typically starting with versatile RP-HPLC and employing HILIC for highly polar outliers. For complex mixtures, the superior resolving power of UPLC offers significant advantages in speed and sensitivity. The ultimate goal is the creation of a stability-indicating method, rigorously challenged through forced degradation studies to prove its specificity. This method must then be formally validated against regulatory guidelines to demonstrate its accuracy, precision, and robustness. By following this comprehensive approach, researchers and drug developers can establish a high degree of confidence in the purity of their intermediates, ensuring the quality and integrity of the subsequent API and final drug product.
References
Benchchem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives.
Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Published October 11, 2023. Available from: [Link]
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Available from: [Link]
Oxford Academic. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds | Journal of Chromatographic Science. Available from: [Link]
WebofPharma. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Published February 13, 2026. Available from: [Link]
Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Available from: [Link]
Hydrophilic Interaction Liquid Chromatography. Available from: [Link]
Rizwan A, et al. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical and Clinical Research. Published July 7, 2022. Available from: [Link]
Kaliszan R, et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Medicinal Chemistry Research. Published 2014. Available from: [Link]
Lavanya G, et al. HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Quality Assurance. Published November 15, 2020. Available from: [Link]
Dong MW, et al. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Published March 26, 2021. Available from: [Link]
ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. Available from: [Link]
Roemling R, et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Published April 15, 2022. Available from: [Link]
Biocompare. Hydrophilic Interaction (HILIC) Columns. Available from: [Link]
Sharma R, et al. Brief Overview: HPLC Method Development and Validation. International Journal of Research in Engineering and Science. Published July 4, 2023. Available from: [Link]
SpringerLink. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Published May 26, 2020. Available from: [Link]
MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Published March 10, 2025. Available from: [Link]
MedCrave. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Published February 9, 2017. Available from: [Link]
Galbraith Laboratories, Inc. Forced Degradation Testing. Available from: [Link]
Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
SciSpace. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]
ResearchGate. Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Published November 2019. Available from: [Link]
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Published February 15, 2026. Available from: [Link]
Singh S, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Published 2013. Available from: [Link]
Lehotay J. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Published July 23, 2007. Available from: [Link]
PubMed. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Published February 15, 2023. Available from: [Link]
Phenomenex. Chiral HPLC Separations. Available from: [Link]
Muszalska I. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available from: [Link]
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Published August 15, 2017. Available from: [Link]
Dhandapani R. Playing with Selectivity for Optimal Chiral Separation. LCGC International. Published January 19, 2023. Available from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Published December 10, 2025. Available from: [Link]
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]
Journal of Pharmaceutical Research. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Published July 15, 2022. Available from: [Link]
K.T.H.M. College. Synthesis of 1,8-naphthyridines: a recent update (microreview). Available from: [Link]
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]
Royal Society of Chemistry. A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Published 2012. Available from: [Link]
ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Published July 27, 2021. Available from: [Link]
Baghdad Science Journal. Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Available from: [Link]
Shimadzu. Mobile phases compatible for LC/MS. Available from: [Link]
Shimadzu (Europe). LC-MS/MS Method Package for Primary Metabolites. Available from: [Link]
Agilent. Fast LC/MS/MS Analytical Method with Alternate Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]pdf)
Comparative Crystallographic Guide: 1,8-Naphthyridine Derivatives vs. Quinoline Scaffolds
Executive Summary: The "Privileged" Nitrogen Effect In medicinal chemistry and crystal engineering, 1,8-naphthyridine is distinct from its mono-nitrogen analogue, quinoline . While both share a planar, bicyclic aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Privileged" Nitrogen Effect
In medicinal chemistry and crystal engineering, 1,8-naphthyridine is distinct from its mono-nitrogen analogue, quinoline . While both share a planar, bicyclic aromatic framework conducive to
- stacking, the introduction of the second nitrogen at the 8-position fundamentally alters the electronic landscape.
From a crystallographic perspective, this "N8 effect" creates a unique proton sponge capability and a predictable Donor-Acceptor-Donor (D-A-D) hydrogen bonding motif that quinoline lacks. This guide objectively compares the solid-state behaviors of these scaffolds, providing actionable data for researchers optimizing drug-target interactions or designing supramolecular assemblies.
One of the most critical insights from X-ray diffraction (XRD) of 1,8-naphthyridines is the resolution of tautomeric ambiguity.
In Solution (NMR): 2,7-disubstituted naphthyridines often exist as a rapid equilibrium between amino, imino, and lactam forms.
In Solid State (XRD): The lattice energy "freezes" the molecule into a single tautomer—typically the diamino or lactam form—stabilized by intermolecular hydrogen bond networks (tapes or ribbons).
Critical Insight: Unlike quinoline, where tautomerism is limited, the 1,8-naphthyridine scaffold's tautomeric state in a crystal often mimics its bioactive conformation in protein active sites (e.g., HIV Integrase inhibitors).
Mechanism & Workflow Visualization
Diagram 1: Tautomeric Stabilization Logic
This diagram illustrates how the solid-state environment selects a specific tautomer through hydrogen bond pairing, a phenomenon distinct from the solution-state average.
Figure 1: The "Lattice Lock" effect where intermolecular H-bonds (D-A-D motifs) stabilize a single tautomer during crystallization, unlike the dynamic solution state.
Good Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).
Poor Solvent (Precipitant): Diethyl ether (
) or Pentane.
Step-by-Step Methodology:
Dissolution: Dissolve 10 mg of the derivative in the minimum amount of warm MeCN (approx. 0.5 – 1.0 mL).[2] Note: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter.
Vial Setup: Place the solution in a small (4 mL) inner vial.
Chamber Setup: Place the open inner vial inside a larger (20 mL) scintillation vial containing 5 mL of the Poor Solvent (
).
Sealing: Cap the large vial tightly.
Equilibration: Store at 4°C (refrigerator) in a vibration-free zone.
Harvesting: Vapor diffusion will slowly lower the solubility of the naphthyridine. Crystals typically appear within 48–72 hours as prisms or plates suitable for diffraction.
Validation Check: If crystals form too fast (feathery/dendritic), reduce the concentration of the inner solution by 50%. If no crystals form after 1 week, switch the poor solvent to Methanol (if the compound is insoluble in MeOH).
Diagram 2: Crystallization Decision Tree
Use this workflow to troubleshoot crystal growth for planar nitrogen heterocycles.
Figure 2: Decision matrix for selecting the crystallization technique based on solvent compatibility.
Supporting Data: Metal Coordination
One of the primary applications of 1,8-naphthyridine is in metallo-supramolecular chemistry. Unlike quinoline, which binds metals in a terminal fashion (
Observation: 1,8-naphthyridine ligands bridge two Pd centers.
Data Point: The Pd-Pd distance in these complexes is often ~2.55 - 2.65 Å , significantly shorter than the sum of van der Waals radii, indicating a metal-metal bond stabilized by the ligand scaffold. This is impossible with standard quinoline ligands.
References
Nielsen, M. T., et al. (2024).[3] "The paddlewheel complex of 1,8-naphthyridine and palladium(II)." Aalborg Universitet Research.
Zhang, H. M., et al. (2008).[4] "A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties." Dalton Transactions, (47), 6817-6824.
Alkorta, I., et al. (2015). "Multiple hydrogen bonds and tautomerism in naphthyridine derivatives." ResearchGate.[5]
Li, H., & Fu, W. (2010). "Hydrogen-bond pattern for interaction of 1,8-naphthyridine with carbohydrate." ResearchGate.[5]
Passos, et al. (2025). "Pi–pi stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitors." Nucleic Acids Research.
UV-Vis absorption spectra of substituted 1,8-naphthyridines
Spectroscopic Profiling of Substituted 1,8-Naphthyridines: A Comparative Technical Guide Part 1: Core Directive & Executive Summary Objective: This guide provides an in-depth technical analysis of the . Unlike standard s...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Profiling of Substituted 1,8-Naphthyridines: A Comparative Technical Guide
Part 1: Core Directive & Executive Summary
Objective: This guide provides an in-depth technical analysis of the . Unlike standard spectral atlases, this document focuses on the causality of spectral shifts—how specific substituents and solvents modulate the electronic structure of the naphthyridine core—and compares these profiles against key alternatives like quinolines and 1,5-naphthyridines.
Audience: Medicinal chemists, spectroscopists, and materials scientists optimizing heterocyclic scaffolds for drug discovery (e.g., antibacterial, anticancer agents) or optoelectronics.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Electronic Structure & Spectral Baseline
The 1,8-naphthyridine scaffold (
) is a diazanaphthalene isomer where a pyridine ring is fused to another pyridine ring across the 2,3-bond. Spectroscopically, it behaves similarly to quinoline but with distinct features due to the second nitrogen atom.
Primary Transitions: The UV-Vis spectrum is dominated by
transitions (typically 200–320 nm) and weaker transitions (320–360 nm). The presence of two nitrogen atoms lowers the energy of the states compared to naphthalene, making them more accessible but often obscured by intense bands in polar solvents.
The "Naphthyridine Shift": Compared to quinoline (
nm), the 1,8-naphthyridine core exhibits a bathochromic shift (red shift) due to the stabilization of the LUMO by the second electronegative nitrogen, narrowing the HOMO-LUMO gap.
The following table synthesizes experimental data to compare 1,8-naphthyridines with their structural analogs and derivatives.
Table 1: Comparative UV-Vis Absorption Data
Scaffold / Derivative
(nm)
()
Solvent
Spectral Features & Notes
Quinoline (Benchmark)
313
~3,000
EtOH
Standard reference; distinct bands.
1,5-Naphthyridine
300–360 (broad)
Low ()
MeOH
Often shows wider, weaker bands in the near-UV compared to the 1,8-isomer.
1,8-Naphthyridine (Parent)
~300–320
~4,000–6,000
EtOH
Similar to quinoline but red-shifted; often visible as a shoulder.
2-Methyl-1,8-naphthyridine
305, 318 (sh)
~5,500
MeOH
Methyl group induces a slight hyperchromic and bathochromic shift via hyperconjugation.
2-Amino-1,8-naphthyridine
320, 329
High ()
Buffer (pH 7)
Strong auxochromic effect; amino lone pair participates in resonance, creating a "push-pull" system.
1,8-Naphthyridin-2(1H)-one
330–340
Variable
Water
Tautomerism Alert: 2-Hydroxy derivatives exist primarily as the lactam (one) form, significantly red-shifting the spectrum due to loss of aromaticity in one ring.
Critical Insight (Expertise): When analyzing "hydroxy" substituted naphthyridines, always verify the tautomeric state. The lactam form (C=O) absorbs at longer wavelengths than the lactim (C-OH) form would. In aqueous media, the lactam dominates.
Solvatochromism & Intramolecular Charge Transfer (ICT)
Substituted 1,8-naphthyridines, particularly those with electron-donating groups (EDGs) like amino or methoxy at the 2- or 7-positions, exhibit pronounced positive solvatochromism .
Mechanism: Upon excitation, the electron density shifts from the donor substituent (e.g.,
) to the electron-deficient naphthyridine ring (acceptor). Polar solvents stabilize this highly dipolar excited state (ICT state) more than the ground state, lowering the energy gap and causing a red shift.
Diagnostic Utility: This property is exploited in fluorescent probes. If your drug candidate shows a massive shift (e.g., >50 nm) between hexane and methanol, it indicates a strong ICT character, which correlates with specific binding modes in biological pockets (e.g., DNA intercalation).
Comprehensive Safety and Disposal Protocol for 5-Bromo-2-methyl-1,8-naphthyridine
As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I recognize that laboratory safety extends far beyond standard compliance—it is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I recognize that laboratory safety extends far beyond standard compliance—it is a critical component of experimental integrity. 5-Bromo-2-methyl-1,8-naphthyridine (CAS: 1505030-48-7) is a highly valuable scaffold for synthesizing kinase inhibitors and antimicrobial agents[1]. However, the presence of the halogen (bromine) bonded to a biologically active naphthyridine core necessitates strict operational handling and specialized disposal protocols.
This guide provides actionable, self-validating methodologies to ensure laboratory safety, regulatory compliance, and environmental stewardship when handling this specific compound.
Chemical Profile & Hazard Assessment
Understanding the physicochemical nature of a compound is the first step in designing a safe workflow. The naphthyridine core is lipophilic, allowing it to easily cross biological membranes, while the bromine atom makes the compound an alkylating/arylating hazard and a persistent environmental pollutant. Based on safety data for closely related brominated naphthyridines, this compound presents acute toxicity and irritation risks[2].
Table 1: Quantitative Data & GHS Classification Summary
To maintain a self-validating safety system, every handling step must be paired with its underlying mechanistic rationale.
Step 1: Implement Engineering Controls
Action: Always handle the neat powder inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm.
Causality: Heterocyclic powders can be highly electrostatic. The fume hood prevents the inhalation of aerosolized particulates, which directly trigger H335 respiratory irritation pathways[2].
Step 2: Personal Protective Equipment (PPE) Selection
Action: Don standard laboratory attire, safety goggles, and double-layer nitrile gloves.
Causality: Nitrile provides a superior chemical barrier against brominated organics compared to latex. Double-gloving ensures that if the outer layer is compromised by a solvent vehicle (like DMSO or DMF), the inner layer maintains the protective boundary against H315 skin irritation[2].
Step 3: Weighing and Transfer
Action: Use anti-static weighing boats and grounded spatulas.
Causality: Brominated powders often hold a static charge. Mitigating static electricity prevents uncontrolled aerosolization and loss of valuable material during precise stoichiometric measurements.
Waste Segregation & Disposal Plan
Improper disposal of halogenated compounds is a severe environmental and regulatory violation. Follow this protocol strictly to ensure complete thermal destruction of the compound.
Step 1: Phase Separation (If Applicable)
Action: If the compound is mixed with aqueous buffers during an assay, perform a liquid-liquid extraction (e.g., using Dichloromethane or Ethyl Acetate) to pull the 5-Bromo-2-methyl-1,8-naphthyridine into the organic phase.
Causality: Minimizing water content in organic waste reduces the energy required for incineration, ensuring the incinerator reaches the critical temperatures needed to break the strong C-Br bonds.
Step 2: Halogenated Waste Segregation
Action: Isolate all liquid and solid waste containing this compound into dedicated, clearly marked "Halogenated Organic Waste" high-density polyethylene (HDPE) carboys. Never mix with non-halogenated waste streams.
Causality: Halogenated solvents and compounds require significantly higher temperatures (>1000°C) for complete thermal destruction. If mixed with non-halogenated waste, the combustion temperature may be insufficient, leading to the synthesis and atmospheric release of highly toxic polybrominated dibenzodioxins (PBDDs) and furans (PBDFs).
Step 3: Labeling and Secondary Containment
Action: Affix a hazardous waste tag immediately. Explicitly list "5-Bromo-2-methyl-1,8-naphthyridine" and the solvent vehicle. Place the carboy in a secondary containment tray.
Causality: Accurate labeling dictates the specific scrubber systems the disposal facility will use to neutralize the hydrobromic acid (HBr) gas generated during incineration.
Step 4: Facility Transfer
Action: Transfer the segregated waste to an EPA-approved (or local equivalent) high-temperature incineration facility within 90 days of waste generation.
Emergency Spill Response
Step 1: Solid Spill Containment
Action: Do not sweep the dry powder. Lightly mist the spill with a compatible solvent (e.g., isopropanol) or water to suppress dust, then collect with absorbent lab pads.
Causality: Sweeping dry halogenated powders generates respirable dust that bypasses standard mucosal defenses. Wetting the powder increases the cohesive forces between particles, preventing aerosolization.
Step 2: Decontamination
Action: Wash the affected area with a 5% sodium bicarbonate solution, followed by standard soap and water.
Causality: Sodium bicarbonate neutralizes any acidic byproducts or residual hydrobromic acid that may form upon exposure to ambient moisture, rendering the surface safe for subsequent workflows.
Workflow Visualization
The following diagram illustrates the logical decision tree for properly segregating and disposing of 5-Bromo-2-methyl-1,8-naphthyridine waste.
Fig 1: Step-by-step segregation and disposal workflow for halogenated naphthyridine waste.
Personal protective equipment for handling 5-Bromo-2-methyl-1,8-naphthyridine
Executive Summary & Chemical Context 5-Bromo-2-methyl-1,8-naphthyridine is a halogenated nitrogen heterocycle frequently employed as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
5-Bromo-2-methyl-1,8-naphthyridine is a halogenated nitrogen heterocycle frequently employed as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor modulators.[1]
While specific toxicological data for this exact isomer is often limited in public databases, Structural Activity Relationship (SAR) analysis of the 1,8-naphthyridine core dictates that it be treated as a potent irritant and potential sensitizer . The presence of the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but it also increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated analogs.
Core Directive: Treat this compound as a Hazardous Drug Intermediate . Do not handle on an open bench.
Hazard Profile (SAR Analysis)
We apply the Precautionary Principle based on the chemical architecture of halogenated naphthyridines.
Hazard Class
GHS Code
Mechanism of Action / Risk
Acute Toxicity (Oral)
H302
Nitrogen heterocycles can interfere with biological signaling; harmful if ingested.[1]
Skin Irritation
H315
The basicity of the naphthyridine nitrogens (pKa ~3-4) can cause caustic irritation to the stratum corneum.[1]
Eye Irritation
H319
Dust is highly irritating to mucous membranes due to localized pH changes upon contact with moisture.[1]
STOT - Single Exp.
H335
Inhalation of dust triggers respiratory tract irritation.[1]
Sensitization (Potential)
N/A
Expert Note: Halogenated heterocycles are potential haptens.[1] Repeated exposure may trigger immune sensitization.
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" advice is insufficient for intermediate synthesis. PPE must be selected based on the physical state of the chemical.
Table 1: State-Dependent PPE Selection
Body Zone
Solid Handling (Weighing/Transfer)
Solution Phase (Dissolved in DCM/DMF/DMSO)
Rationale
Hand Protection
Double Nitrile Gloves (min 5 mil outer)
Silver Shield / Laminate (under Nitrile)
Naphthyridines are highly soluble in organic solvents.[1] If dissolved in Dichloromethane (DCM), nitrile offers <2 mins breakthrough time.
Respiratory
Fume Hood (Primary).[1] N95 (Secondary, only if hood unavailable)
Fume Hood (Mandatory). No respirator substitutes for engineering controls with solvent vapors.[1]
Prevents inhalation of fine dusts and solvent vapors carrying the API.
Goggles seal against dust entry; Face shield protects against splash/explosion during heating.[1]
Body
Lab Coat (Cotton/Poly blend)
Tyvek® Sleeves or Chemical Apron
Prevents absorption through clothing if a spill occurs during liquid transfer.[1]
Critical Operational Rule: If you spill a solution of this compound on your nitrile gloves, change them immediately . The solvent acts as a carrier, transporting the naphthyridine through the glove material and into your skin.
Operational Protocol: The "Closed-Loop" Workflow
To ensure data integrity and safety, follow this self-validating workflow.
Phase A: Preparation
Engineering Check: Verify Fume Hood Face Velocity is 80–100 fpm (0.4–0.5 m/s).
Decontamination Prep: Prepare a "Quench Station" inside the hood: a beaker with 10% bleach or dilute HCl (to neutralize basic residues) and absorbent pads.
Balance Setup: Place the analytical balance inside the hood or use a powder containment enclosure.
Phase B: Handling & Synthesis
Weighing: Use an antistatic gun on the spatula and weighing boat. Naphthyridines can be static-prone, leading to "flying dust."[1]
Solubilization: Add solvent slowly down the side of the vessel to minimize aerosolization.
Reaction: If heating, ensure the condenser is active before heating begins to prevent vapor escape.
Phase C: Decontamination & Disposal[1]
Primary Wash: Rinse all glassware with a small amount of acetone/ethanol into the reaction waste stream before removing it from the hood.
Surface Wipe: Wipe the balance and work area with a solvent-dampened tissue (ethanol).
Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure no outer surface touches skin.
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling 5-Bromo-2-methyl-1,8-naphthyridine.
Figure 1: Decision logic for PPE selection and spill response based on physical state.[1]
Waste Disposal & Emergency Response
Disposal Protocol
Stream:Halogenated Organic Waste .[1] Do not mix with aqueous acid/base streams to avoid potential exothermic precipitation or gas evolution.[1]
Labeling: Clearly tag waste containers with "Contains Halogenated Heterocycles."
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic, as the bromide can corrode metal over time.
Emergency Procedures
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1][2][3][4] Hold eyelids open. The basic nitrogen core requires thorough irrigation to restore pH balance.
Spill (Solid): Do not dry sweep (creates dust).[1] Use a HEPA vacuum or wet a paper towel with ethanol to wipe up.
Spill (Liquid): Cover with absorbent pads.[1] Place pads in a sealed bag for disposal as hazardous waste.
References
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8][9] United States Department of Labor.[1]
[Link][1][7][8]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9] The National Academies Press, 2011.[9]
[Link]
PubChem. Compound Summary: 2-Bromo-1,8-naphthyridine (Analogous Safety Data).[1] National Center for Biotechnology Information.
[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1]
[Link]